Iron(III) ammonium citrate
Description
Properties
Key on ui mechanism of action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |
|---|---|
CAS No. |
1332-98-5 |
Molecular Formula |
C6H10FeNO8 |
Molecular Weight |
279.99 g/mol |
IUPAC Name |
azane;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H3N.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3;1H2/q;+3;;/p-3 |
InChI Key |
DMDVEPIJCJGHPE-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe+3] |
density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
physical_description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
Related CAS |
7050-19-3 (unspecified ammonium-iron salt) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of Iron(III) Ammonium Citrate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) ammonium (B1175870) citrate (B86180), also known as ferric ammonium citrate, is a complex salt of indeterminate structure composed of iron, ammonia (B1221849), and citric acid.[1] It is a vital compound in various scientific and industrial fields, valued for its high bioavailability and solubility in water.[2] In the laboratory, it serves as a crucial iron source in cell culture media, a reagent in analytical chemistry, and a diagnostic agent in microbiology.[3][4]
This technical guide provides a comprehensive overview of the characterization of iron(III) ammonium citrate for laboratory use. It details the compound's physicochemical properties, outlines its primary applications, and presents a suite of experimental protocols for its quality control and analysis. This document is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Chemical and Physical Properties
This compound is available in two main forms: a brown (or reddish-brown) salt and a green salt, which differ in their iron content and composition.[1] The brown form is more commonly used as a nutrient and dietary supplement, while the green form also finds use as an anticaking agent.[1] Both are highly soluble in water but insoluble in ethanol.[1] They are also deliquescent and sensitive to light.[5]
| Property | Brown this compound | Green this compound |
| Appearance | Thin, transparent brown, reddish-brown, or garnet red scales or granules; brownish-yellow powder.[1] | Thin, transparent green scales, granules, or powder; transparent green crystals.[1] |
| Odor | Odorless or a slight ammoniacal odor.[1] | Odorless.[1] |
| CAS Number | 1185-57-5.[6] | 1185-57-5.[7] |
| Molecular Formula | Complex and variable, often represented as C₆H₈O₇·xFe·yNH₃.[4] | Complex and variable, often represented as C₆H₈O₇·xFe·yNH₃.[7] |
| Iron (Fe) Content | 16.5% to 22.5%.[1] | 14.5% to 16.0%.[1] |
| Solubility | Very soluble in water; insoluble in ethanol.[1] | Very soluble in water; insoluble in ethanol.[1] |
| Density | ~1.8 g/cm³.[8] | Not consistently specified. |
| pH (10% solution) | 6.0 - 8.0.[9] | Not consistently specified. |
Applications in a Laboratory Setting
The unique properties of this compound make it a versatile reagent in various laboratory applications, from fundamental research to biopharmaceutical production.
| Application Area | Specific Use | Description |
| Cell & Tissue Culture | Iron Supplementation | Serves as a soluble, bioavailable source of iron, essential for cellular metabolism, enzyme function, and proliferation.[3] It is a common component of serum-free media and fed-batch supplements for recombinant protein production in CHO cells.[10] |
| Induction of Ferroptosis | Used as a source of non-transferrin-bound iron to induce intracellular iron overload and trigger ferroptosis, a specific form of regulated cell death, for research purposes.[6] | |
| Microbiology | Diagnostic Media Additive | Used as a supplement in media like Fraser Broth for the detection of Listeria species. Listeria hydrolyzes esculin, and the resulting product reacts with ferric ions to produce a distinct blackening of the medium.[11] It is also used in the iron uptake test to identify certain mycobacteria, such as Mycobacterium fortuitum.[12] |
| Analytical Chemistry | Reagent | Employed as a reagent in titrations and other chemical tests to analyze for the presence of specific compounds or ions.[4] |
| Histology/Photography | Blueprinting (Cyanotype) | A key component in the traditional cyanotype process, where its photochemical reactivity is used to create blueprints.[4] |
Quality Control Specifications
To ensure reliability and consistency in experimental outcomes, this compound must be characterized against established quality specifications. The following table summarizes typical purity requirements.
| Parameter | Specification Limit | Analytical Method |
| Assay (Iron Content) | Brown: 16.5% - 22.5% FeGreen: 14.5% - 16.0% Fe | Iodometric Titration |
| Sulfate (B86663) | Not more than 0.3% | Turbidimetric Limit Test |
| Lead (Pb) | Not more than 2 mg/kg (ppm) | Atomic Absorption Spectroscopy |
| Mercury (Hg) | Not more than 1 mg/kg (ppm) | Cold Vapor Atomic Absorption |
| Arsenic (As) | Not more than 3 mg/kg (ppm) | Distillation followed by Spectrophotometry |
Note: Limits for other elemental impurities may be set according to ICH Q3D guidelines for elemental impurities.[13]
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: A logical workflow for the quality testing of this compound.
Experimental Protocols for Characterization
This section provides detailed methodologies for the key analytical procedures required to characterize this compound.
Identification Tests
These qualitative tests confirm the presence of the principal components of the salt.[1]
5.1.1 Test for Iron and Ferric Salts
-
Principle: The sample is ignited to produce iron oxide, which is then dissolved in acid. The resulting solution will give a positive test for ferric ions.
-
Procedure:
-
Gently ignite 0.5 g of the sample in a porcelain crucible until it chars.
-
Allow to cool, then dissolve the residue in 5 ml of dilute hydrochloric acid.
-
The resulting solution will give a positive reaction for ferric salts (e.g., forming a deep red color with thiocyanate (B1210189) or a dark blue precipitate with potassium ferrocyanide).[1]
-
5.1.2 Test for Citrate
-
Principle: Citrate is oxidized by potassium permanganate (B83412) in the presence of mercuric sulfate to form a white precipitate.
-
Procedure:
-
Prepare a 1-in-10 solution of the sample in water (1 g in 10 ml).
-
To 5 ml of this solution, add 0.3 ml of potassium permanganate TS and 4 ml of mercuric sulfate TS.
-
Heat the mixture to boiling. A white precipitate forms, confirming the presence of citrate.[1]
-
5.1.3 Test for Ammonium Salts
-
Principle: The addition of a strong base (sodium hydroxide) liberates ammonia gas, which can be detected by its characteristic odor and effect on litmus (B1172312) paper.
-
Procedure:
-
Dissolve 0.5 g of the sample in 5 ml of water.
-
Add 5 ml of sodium hydroxide (B78521) TS. A reddish-brown precipitate of ferric hydroxide will form.
-
Gently heat the mixture. Ammonia gas is evolved, which can be identified by its odor or by its ability to turn moist red litmus paper blue.[1]
-
Assay of Iron Content (Iodometric Titration)
-
Principle: Ferric ions (Fe³⁺) in an acidic solution oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.
-
Apparatus: 250 ml glass-stoppered Erlenmeyer flask, burette, analytical balance.
-
Reagents:
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃), standardized
-
Starch indicator solution (TS)
-
-
Procedure:
-
Accurately weigh about 1 g of the sample and transfer it to a 250 ml glass-stoppered Erlenmeyer flask.[2]
-
Dissolve the sample in 25 ml of water and 5 ml of hydrochloric acid.[2]
-
Add 4 g of potassium iodide to the solution, stopper the flask, and allow it to stand for 15 minutes, protected from light.[2]
-
Add 100 ml of water.[2]
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate until the solution is a pale straw color.
-
Add a few drops of starch TS. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color is completely discharged.
-
Perform a blank determination and make any necessary corrections.[2]
-
-
Calculation:
-
Each ml of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[2]
-
% Fe = ( (V_sample - V_blank) * N * 5.585 ) / (W_sample * 10)
-
V_sample = Volume of titrant for the sample (ml)
-
V_blank = Volume of titrant for the blank (ml)
-
N = Normality of sodium thiosulfate solution
-
W_sample = Weight of the sample (g)
-
-
Determination of Ammonia Content (Kjeldahl Method)
-
Principle: The sample is digested with concentrated sulfuric acid to convert the ammonium nitrogen into ammonium sulfate. The solution is then made alkaline to liberate ammonia gas, which is distilled and collected in a boric acid solution. The amount of ammonia is then determined by titration with a standard acid.[14]
-
Apparatus: Kjeldahl digestion and distillation apparatus, titration assembly.
-
Reagents:
-
Concentrated sulfuric acid (H₂SO₄)
-
Kjeldahl catalyst tablets (e.g., potassium sulfate and copper sulfate)
-
40% Sodium hydroxide (NaOH) solution
-
2% Boric acid (H₃BO₃) solution with indicator
-
0.1 N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), standardized
-
-
Procedure:
-
Digestion: Accurately weigh an appropriate amount of the sample into a Kjeldahl digestion flask. Add catalyst tablets and 10-20 ml of concentrated sulfuric acid. Heat the flask gently at first, then more strongly until the solution becomes clear and greenish. Continue boiling for at least 30 minutes.[5]
-
Distillation: Allow the flask to cool and cautiously add about 50 ml of distilled water. Place the flask on the distillation unit. Add an excess of 40% NaOH solution to make the mixture strongly alkaline. Immediately begin steam distillation. Collect the distillate (ammonia) in a receiving flask containing 50 ml of 2% boric acid solution.[5]
-
Titration: Titrate the ammonium borate (B1201080) formed in the receiving flask with standardized 0.1 N HCl or H₂SO₄ until the indicator changes color, signaling the endpoint.
-
-
Calculation: The nitrogen content is calculated based on the volume and normality of the standard acid used.
Limit Tests for Impurities
5.4.1 Limit Test for Sulfate
-
Principle: This is a turbidimetric test where the turbidity produced by the addition of barium chloride to the sample is compared to that of a standard sulfate solution.
-
Procedure:
-
Dissolve a 100 mg sample in 1 ml of diluted hydrochloric acid TS and dilute to 30-40 ml with water.[2]
-
Add 3 ml of barium chloride TS.
-
Compare the turbidity produced after 5 minutes with a control containing 0.6 ml of 0.01 N sulfuric acid. The turbidity of the sample should not exceed that of the control.[2]
-
5.4.2 Limit Test for Lead
-
Principle: Atomic Absorption Spectroscopy (AAS) is used to quantify the amount of lead in the sample.
-
Procedure:
-
Sample Preparation: Accurately weigh about 15 g of the sample into a 100 ml volumetric flask. Dissolve it in a mixture of 50 ml of water and 1 ml of nitric acid, then dilute to volume with water.[2]
-
Standard Preparation: Prepare a standard lead solution (e.g., 2 µg/ml of Pb) on the day of use.[2]
-
Analysis: Aspirate the blank, standard, and sample solutions into the atomic absorption spectrophotometer and record the absorbances. Calculate the lead concentration in the sample by comparing its absorbance to that of the standard.[2]
-
Cellular Iron Uptake and Metabolism
In biological systems, iron delivered by this compound can be taken up by cells. While cells have pathways for non-transferrin-bound iron, the primary regulated pathway involves the protein transferrin.[8] Iron(III) from the citrate complex would first dissociate and bind to apotransferrin in the culture medium to form holo-transferrin (Fe³⁺-Tf). This complex then enters the cell via receptor-mediated endocytosis.
The diagram below outlines the key steps of the transferrin-mediated iron uptake pathway.[15]
Caption: The cellular pathway for iron uptake via transferrin receptor endocytosis.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Proper safety precautions are essential during handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5] In situations where dust may be generated, use appropriate respiratory protection.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in tightly closed containers in a cool, dry place, protected from light.[5] The material is deliquescent and will absorb moisture from the air.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5] Ventilate the area and wash the spill site.
Conclusion
The proper characterization of this compound is critical for ensuring its quality, safety, and efficacy in laboratory applications. This guide has provided the essential physicochemical data, quality control specifications, and detailed analytical protocols necessary for its comprehensive evaluation. By adhering to these methodologies, researchers and scientists can confidently use this versatile iron source, leading to more reliable and reproducible results in cell culture, drug development, and other scientific endeavors.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APC Pure | Product | Ammonium Iron (III) Citrate 18% [apcpure.com]
- 5. metrohm.com [metrohm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugfuture.com [drugfuture.com]
- 11. Ammonium iron(III) citrate solution, 20 ml, 10 x 2 ml | Nutrient media additives | Microbiology | Life Science | Carl ROTH - International [carlroth.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. americanelements.com [americanelements.com]
- 14. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Mechanism of Action of Iron(III) Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) ammonium (B1175870) citrate (B86180) (FAC) is a widely utilized iron supplement and a critical reagent in cell biology for inducing iron overload conditions to study cellular responses to excess iron. This document provides a comprehensive overview of the cellular and molecular mechanisms underlying the action of FAC. It details the processes of cellular uptake, intracellular iron metabolism, and the subsequent signaling pathways activated in response to increased iron levels. Particular focus is given to the induction of oxidative stress, the activation of cell death pathways such as apoptosis and ferroptosis, and the cellular adaptive responses. This guide also includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.
Introduction
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, its high reactivity makes it potentially toxic, necessitating tight regulation of its uptake, storage, and utilization. Iron(III) ammonium citrate is a water-soluble iron compound that serves as a readily bioavailable source of iron for cells in vitro.[1] It is extensively used to model conditions of iron overload, which are pertinent to hereditary hemochromatosis and secondary iron overload disorders. Understanding the cellular response to FAC is crucial for elucidating the pathophysiology of these diseases and for developing therapeutic strategies.
Cellular Uptake and Intracellular Fate
Unlike transferrin-bound iron, which enters the cell via receptor-mediated endocytosis, non-transferrin-bound iron (NTBI) from FAC is taken up through different mechanisms.
-
Uptake Mechanisms : The uptake of iron from ferric citrate is a complex process. It can involve membrane binding sites for citrate, followed by the reduction of Fe³⁺ to Fe²⁺ and subsequent transport into the cell via an iron carrier-mediated step.[2] This process is saturable and can be inhibited by ferrous iron chelators.[2]
-
Intracellular labile iron pool : Once inside the cell, the iron enters the labile iron pool (LIP), a transient pool of chelatable, redox-active iron. This pool is critical for cellular metabolism but also contributes to the generation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions.
-
Storage and Regulation : Excess intracellular iron is sequestered in the protein ferritin to prevent toxicity. Increased iron levels post-translationally regulate the expression of key iron metabolism proteins. High iron levels lead to the degradation of the transferrin receptor (TfR1) mRNA and the increased translation of ferritin mRNA.[3]
The simplified process of FAC uptake and its immediate intracellular consequences are depicted below.
Caption: Cellular uptake of this compound.
Signaling Pathways and Cellular Responses
Exposure of cells to high concentrations of FAC triggers a cascade of signaling events, primarily driven by the generation of ROS and the resulting oxidative stress.
Oxidative Stress and Apoptosis
High levels of intracellular iron from FAC lead to a significant increase in ROS.[4][5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate cell death pathways.
-
MAPK and NF-κB Pathways : FAC-induced ROS can activate the p38 mitogen-activated protein kinase (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[4][5] Activation of these pathways can lead to the induction of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4][5]
The signaling cascade leading to apoptosis is illustrated in the following diagram.
Caption: FAC-induced apoptotic signaling pathway.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. FAC is a known inducer of ferroptosis.[6]
-
GPX4 Inhibition : The mechanism of FAC-induced ferroptosis involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[7][8] This inhibition leads to the accumulation of lipid ROS and eventual cell death. The GPX4-GSS/GSR-GGT axis is a crucial target in this process.[7][8]
Other Cellular Responses
-
NRF2 Signaling Pathway : The NRF2 signaling pathway, a key regulator of cellular antioxidant responses, can be modulated by FAC.[9]
-
PD-L1 Expression : FAC has been shown to upregulate the expression of Programmed death-ligand 1 (PD-L1) in macrophages through the generation of ROS, suggesting an immunomodulatory role.[10]
-
P-glycoprotein Expression : In brain microvascular endothelial cells, FAC can reduce the expression of P-glycoprotein, a transporter involved in drug efflux and amyloid-β clearance.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of FAC on cells.
| Cell Line | FAC Concentration | Incubation Time | Effect | Reference |
| HH4 (Human Hepatic) | 5 mM | 12-72 h | Time-dependent increase in intracellular iron content | [4][5] |
| HH4 (Human Hepatic) | 0.1, 1, 5, 10 mM | up to 72 h | Dose- and time-dependent decrease in cell viability | [5] |
| HT1080 | 1, 5, 10, 15 mM | 24 h | 5 mM induces cell death | [6] |
| AML12 | up to 15 mM | 24 h | Highly resistant, ~80% viability maintained | [6] |
| NSCLC cell lines | 1 mg/ml | N/A | Significantly elevated Fe²⁺ content and ROS levels | [7] |
| H9c2 Cardiomyocytes | 0.6 mM | 24 h | Induces mitochondrial ROS production and lipid peroxidation | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of FAC.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Treatment : Treat the cells with various concentrations of FAC for the desired time period (e.g., 24, 48, or 72 hours).[13][14]
-
MTT Addition : After incubation, remove the medium and add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13][15] Incubate for 1.5-4 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization : Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[13][14]
-
Data Analysis : Express cell viability as a percentage of the control (untreated) cells.
The workflow for a typical MTT assay is visualized below.
Caption: Experimental workflow for the MTT cell viability assay.
Prussian Blue Staining for Iron Detection
This histochemical stain is used to visualize ferric iron (Fe³⁺) in cells.
-
Cell Fixation : Fix cells grown on coverslips with 10% formalin.[16]
-
Staining Solution : Prepare a fresh working solution by mixing equal parts of 20% hydrochloric acid and 10% potassium ferrocyanide.[16]
-
Staining : Immerse the fixed cells in the working solution for 10-20 minutes at room temperature.[16][17] Ferric iron will appear as a bright blue precipitate (Prussian blue).[16][18]
-
Washing : Wash the cells three times with distilled water.[16]
-
Counterstaining (Optional) : Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.[16]
-
Dehydration and Mounting : Dehydrate the cells through a graded series of alcohol and clear with xylene before mounting.[16]
Western Blotting for Ferritin and Transferrin Receptor
This protocol is used to determine the protein levels of key iron metabolism regulators.
-
Cell Lysis : Lyse FAC-treated and control cells in ice-cold RIPA buffer.[19]
-
Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA).[19]
-
Sample Preparation :
-
SDS-PAGE : Separate the proteins on an 8% (for TfR1) or 12% (for ferritin) SDS-polyacrylamide gel.[20]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking : Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against ferritin (e.g., 1:1000 dilution) or TfR1 (e.g., 1:1000 dilution) overnight at 4°C.[20][22]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection : Visualize the protein bands using a chemiluminescence detection system.[20]
Conclusion
This compound serves as a potent tool for investigating the cellular and molecular consequences of iron overload. Its mechanism of action is multifaceted, involving cellular uptake through non-transferrin-bound pathways, expansion of the labile iron pool, and the subsequent induction of oxidative stress. This leads to the activation of complex signaling networks that can culminate in various forms of cell death, including apoptosis and ferroptosis. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for advancing our knowledge of iron-related pathologies and for the development of novel therapeutic interventions.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. [PDF] Mechanisms of ferric citrate uptake by human hepatoma cells. | Semantic Scholar [semanticscholar.org]
- 3. Effect of cellular iron concentration on iron uptake by hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Ammonium Citrate Upregulates PD-L1 Expression through Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 15. biorxiv.org [biorxiv.org]
- 16. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 17. biopal.com [biopal.com]
- 18. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 19. bio-rad.com [bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
A Comprehensive Technical Guide to the Safe Handling of Iron(III) Ammonium Citrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safe handling, storage, and disposal of iron(III) ammonium (B1175870) citrate (B86180) in a laboratory setting. It is intended for professionals in research, science, and drug development who work with this chemical. The guide covers essential safety protocols, hazard identification, and emergency procedures, and includes detailed experimental protocols where this compound is commonly used.
Chemical and Physical Properties
Iron(III) ammonium citrate is a complex salt of ill-defined structure, available as brown or green crystals, scales, or powder.[1] It is highly soluble in water and is known to be hygroscopic and light-sensitive.[2][3] The composition can vary, with the green form typically containing 14-16% iron and the brown form containing 16.5-22.5% iron.[1]
Hazard Identification and Safety Precautions
While not classified as a hazardous substance under GHS, this compound can cause irritation to the eyes, skin, and respiratory tract.[1][2][4] Ingestion of significant quantities can lead to gastrointestinal irritation, and in severe cases of iron poisoning, symptoms may include nausea, vomiting, liver damage, and shock.[1][2][4]
Table 1: Hazard Summary and GHS Classification
| Hazard Statement | GHS Classification | Precautionary Statements |
| Causes serious eye irritation[5] | Eye Irrit. 2 (H319)[5] | P264, P280, P305+P351+P338, P337+P313 |
| May cause skin irritation[2][6] | Skin Irrit. 2 (H315) | P264, P280, P302+P352, P332+P313, P362+P364 |
| May cause respiratory tract irritation[2][4][6] | STOT SE 3 (H335) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Occupational Exposure Limits
To minimize the risk of respiratory irritation from airborne dust, several occupational exposure limits have been established for soluble iron salts.
Table 2: Occupational Exposure Limits for Soluble Iron Salts (as Fe)
| Agency | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| ACGIH | 1 mg/m³[4][6] | - |
| NIOSH | 1 mg/m³[4] | - |
| Australia | 1 mg/m³[5] | 2 mg/m³ (15 min)[5] |
| United Kingdom | 1 mg/m³ (8 hr)[5] | - |
Personal Protective Equipment (PPE) and Handling
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial for minimizing exposure.
-
Engineering Controls : Work in a well-ventilated area. Use local exhaust ventilation to control airborne dust levels.[2][7]
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side shields.[1][2][3]
-
Skin Protection : Wear nitrile rubber gloves and a lab coat or protective clothing.[5][7][8]
-
Respiratory Protection : If ventilation is inadequate or dust levels are high, use a NIOSH/MSHA-approved respirator.[2][8]
The following diagram illustrates a standard workflow for the safe handling of this compound.
Caption: Standard laboratory workflow for handling this compound.
Storage and Disposal
Storage : Store this compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents.[1][2][3] Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[2][3]
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[1] Do not discharge into waterways or sewers.[1] Unused material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]
First-Aid and Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2][5] |
In the event of a spill, the following procedure should be followed:
Caption: Emergency spill response workflow for this compound.
Experimental Protocols and Safety Considerations
This compound is utilized in various laboratory applications. Below are two common experimental protocols with integrated safety measures.
Preparation of Cyanotype Sensitizer (B1316253) Solution
The cyanotype process is a photographic printing method that produces a cyan-blue print.[5] this compound is a key component of the sensitizer solution.
Materials:
-
Ammonium iron(III) citrate (green variety)
-
Potassium ferricyanide (B76249)
-
Distilled water
-
Brown glass bottles for storage
-
Appropriate PPE (lab coat, gloves, safety goggles)
Protocol:
-
Prepare Solution A (25% w/v Ammonium Iron(III) Citrate):
-
In a well-ventilated area, weigh 25 g of green ammonium iron(III) citrate.
-
In a beaker, dissolve the solid in approximately 70 mL of distilled water at room temperature.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Transfer the final solution to a brown, light-resistant bottle for storage.
-
-
Prepare Solution B (10% w/v Potassium Ferricyanide):
-
Weigh 10 g of potassium ferricyanide.
-
In a separate beaker, dissolve the solid in approximately 80 mL of distilled water.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark.
-
Store in a separate brown bottle.
-
-
Mixing the Sensitizer:
-
Shortly before use, mix equal volumes of Solution A and Solution B. This mixed sensitizer is light-sensitive and should be used promptly.
-
Safety Considerations:
-
Always wear appropriate PPE when handling the solid chemicals and solutions.
-
Avoid inhaling the dust of the solid compounds.
-
Potassium ferricyanide is also a chemical that requires careful handling; consult its specific SDS.
-
The sensitizer solutions should be stored in the dark to prevent degradation.[1]
Preparation of Citrate Agar (B569324) for Microbial Growth
Citrate agar is a medium used for the differentiation of microorganisms based on their ability to utilize citrate as a sole source of carbon.[9]
Materials:
-
Ammonium sulfate
-
Sodium nitrate
-
Magnesium sulfate
-
Dipotassium phosphate
-
Calcium chloride
-
Ferric ammonium citrate
-
Agar
-
Distilled water
-
Autoclave
-
Sterile Petri plates
-
Appropriate PPE
Protocol:
-
Medium Preparation:
-
Suspend the following in 1000 mL of distilled water:
-
Ammonium sulfate: 0.5 g
-
Sodium nitrate: 0.5 g
-
Magnesium sulfate: 0.5 g
-
Dipotassium phosphate: 0.5 g
-
Calcium chloride: 0.2 g
-
Ferric ammonium citrate: 10.0 g
-
Agar: 15.0 g
-
-
Heat the mixture to boiling to dissolve the medium completely.
-
-
Sterilization:
-
Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.
-
-
Pouring Plates:
-
Allow the sterilized medium to cool to 45-50°C.
-
Mix well and pour into sterile Petri plates, allowing the agar to solidify.
-
Safety Considerations:
-
Use heat-resistant gloves when handling the hot medium after autoclaving.
-
All work involving microbial cultures should be performed in a biological safety cabinet.
-
Properly decontaminate and dispose of all microbial waste.
This guide provides a framework for the safe and effective use of this compound in a laboratory setting. Researchers should always consult the specific Safety Data Sheet for the product they are using and adhere to all institutional safety protocols.
References
- 1. mikeware.co.uk [mikeware.co.uk]
- 2. alternativephotography.com [alternativephotography.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. asm.org [asm.org]
- 5. Cyanotype printing process – Trond Sandmo [trondsandmo.com]
- 6. tmmedia.in [tmmedia.in]
- 7. agriculture.gov.au [agriculture.gov.au]
- 8. learn.scienceutsav.com [learn.scienceutsav.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
The Intricate Dance of Iron: A Technical Guide to the Cellular Uptake of Iron(III) Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Iron, an element essential for life, must be carefully chaperoned into and within the cellular environment to prevent the toxic effects of its unbound form. Iron(III) ammonium (B1175870) citrate (B86180) (FAC) serves as a readily bioavailable source of non-transferrin-bound iron (NTBI) in cell culture and various experimental models. Understanding the mechanisms by which cells acquire iron from FAC is critical for research in areas ranging from hematology and neuroscience to toxicology and drug delivery. This technical guide provides an in-depth exploration of the multifaceted pathways involved in the cellular uptake of iron from FAC, complete with experimental methodologies and quantitative data to support further investigation.
Core Mechanisms of Iron(III) Ammonium Citrate Uptake
The cellular uptake of iron from FAC is not a monolithic process but rather a complex interplay of transferrin-dependent and -independent pathways, often varying by cell type and iron status. The primary mechanisms can be broadly categorized as follows:
-
Non-Transferrin-Bound Iron (NTBI) Transport: As a form of NTBI, iron from FAC is primarily taken up through various metal transporters that are distinct from the classical transferrin receptor 1 (TfR1) pathway. This is a crucial route, especially in iron-overload conditions where transferrin becomes saturated.
-
Modulation of the Transferrin Receptor Pathway: The presence of excess iron from FAC can paradoxically lead to the downregulation of the canonical iron uptake pathway mediated by TfR1. This serves as a protective mechanism to prevent cellular iron overload.
The Role of Non-Transferrin-Bound Iron Transporters
Several transmembrane proteins have been identified as key players in the transport of NTBI into the cell. The uptake process often involves an initial reduction of ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺) at the cell surface by ferrireductases.
Key transporters implicated in NTBI uptake include:
-
Divalent Metal Transporter 1 (DMT1): This transporter is a major route for ferrous iron uptake. Studies in hepatocytes of a hemochromatosis mouse model suggest that NTBI uptake is mediated by DMT1.[1]
-
ZIP Family Transporters (Zrt- and Irt-like Proteins): ZIP8 and ZIP14 are prominent members of this family involved in NTBI uptake. In primary hippocampal neurons, Zip8, in conjunction with the ferrireductase Steap2, plays a major role in iron accumulation from NTBI.[2] ZIP14 is another significant transporter of NTBI in hepatocytes.[3][4]
-
Calcium Channels: L-type and T-type voltage-dependent calcium channels have also been shown to facilitate NTBI uptake, particularly in cardiac myocytes.[3][4]
The uptake of ferric citrate by hepatocytes has been shown to be inhibited by divalent metal ions, further suggesting the involvement of transporters that handle various metal ions.[1] The process is also saturable and temperature-sensitive, indicative of a specific, carrier-mediated process.[5]
Unconventional Endocytosis and Regulation of Transferrin Receptor 1
While TfR1 is the primary receptor for transferrin-bound iron, high levels of intracellular iron resulting from FAC treatment can trigger a unique regulatory mechanism. In HepG2 hepatoma cells, exposure to FAC induces an unconventional endocytosis of TfR1 that is independent of both transferrin and the clathrin adaptor protein AP2.[6][7][8][9] This leads to the trafficking of TfR1 to the lysosome for degradation, effectively reducing the cell's capacity for iron uptake and preventing toxicity.[6][8] This iron-induced downregulation of TfR1 is a critical feedback mechanism in cellular iron homeostasis.
Signaling Pathways Activated by this compound
The influx of iron from FAC can trigger a cascade of intracellular signaling events, primarily linked to the generation of reactive oxygen species (ROS) due to iron's catalytic role in the Fenton reaction.
-
Oxidative Stress and Apoptosis: Iron overload induced by FAC can lead to a significant increase in intracellular ROS. This oxidative stress can, in turn, activate signaling pathways leading to apoptosis (programmed cell death). In human hepatic cells, FAC-induced ROS activates the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, triggering both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[10][11]
-
Ferroptosis and the NRF2 Pathway: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. FAC can induce ferroptosis, and this process has been shown to be regulated by the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses.[12][13]
Signaling Pathway of FAC-Induced Apoptosis
A diagram illustrating the signaling cascade initiated by FAC, leading to apoptosis.
Quantitative Data on Cellular Uptake
The following tables summarize quantitative data from various studies on the effects of FAC on cellular iron uptake and related processes.
Table 1: Effects of Ferric Ammonium Citrate on Iron Uptake and Protein Expression
| Cell Type | FAC Concentration | Duration of Treatment | Observed Effect | Fold Change | Reference |
| HepG2 | 100 µg/ml | 16 hours | Decrease in TfR1 protein levels | ~50% decrease | [6][8] |
| Canine Lens Epithelial Cells | Not specified | Not specified | Increased iron incorporation | 5-fold increase | [14] |
| Canine Lens Epithelial Cells | Not specified | Not specified | Increased iron deposition into ferritin | 2-fold increase | [14] |
| Hfe knockout mouse hepatocytes | Not specified | Not specified | Increased total ferric citrate uptake | 2-fold increase | [1] |
| Primary mouse brain endothelial cells | 250 µM | 48 hours | Reduction in P-gp protein | 50% decrease | [15] |
| Primary mouse brain endothelial cells | 250 µM | 48 hours | Reduction in claudin-5 protein | 65% decrease | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used to investigate the cellular uptake of iron from FAC.
General Iron Uptake Assay
This protocol provides a framework for measuring the uptake of iron into adherent cells.
Experimental Workflow for Iron Uptake Assay
A generalized workflow for conducting an iron uptake assay with FAC.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
Serum-free medium (e.g., MEM)
-
Ferric ammonium citrate (FAC)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (e.g., PBS with EDTA)
-
Lysis buffer (e.g., 50 mM NaOH or nitric acid)
-
Reagents for iron quantification (e.g., Ferrozine assay kit)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach the desired confluency.[16]
-
Pre-conditioning: 24 hours prior to the experiment, replace the culture medium with a serum-free medium to minimize exogenous iron sources.[17]
-
Iron Treatment: Prepare working solutions of FAC in the serum-free medium at the desired concentrations. Aspirate the pre-conditioning medium and add the FAC-containing medium to the cells. Include a no-iron control.
-
Incubation: Incubate the cells at 37°C for the desired time period (e.g., 1 to 24 hours).[17]
-
Washing: After incubation, aspirate the iron-containing medium. To remove iron non-specifically bound to the cell surface, wash the cell monolayers three times with an ice-cold wash buffer.[17]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer. For iron determination, lysis with 50 mM NaOH or digestion with nitric acid is common.[16][18]
-
Iron Quantification: Determine the intracellular iron content of the cell lysates using a sensitive method such as the Ferrozine assay or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[18][19][20]
-
Protein Quantification: Determine the total protein concentration in a separate aliquot of the cell lysate to normalize the iron content.
-
Data Analysis: Express the results as the amount of iron per milligram of total cellular protein.
Intracellular Iron Quantification using Ferrozine Assay
The Ferrozine assay is a colorimetric method for the quantification of iron.
Materials:
-
Cell lysate
-
10 mM HCl
-
Iron-releasing reagent: Freshly mixed equal volumes of 1 M HCl and 4.5% (w/v) KMnO₄.
-
Iron-detection reagent: 6.5 mM ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid in water.[18]
-
Iron standard solution
-
96-well plate and microplate reader
Procedure (adapted from Riemer et al.): [18]
-
Mix 100 µL of cell lysate with 100 µL of 10 mM HCl.
-
Add 100 µL of the iron-releasing reagent.
-
Incubate the mixture for 2 hours at 60°C in a fume hood.
-
Cool the samples to room temperature.
-
Add 30 µL of the iron-detection reagent and incubate for 30 minutes.
-
Transfer 300 µL of the solution to a 96-well plate.
-
Measure the absorbance at 550 nm.
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
Conclusion
The cellular uptake of iron from this compound is a sophisticated process involving a network of transporters and regulatory pathways. A thorough understanding of these mechanisms is paramount for researchers in diverse fields. By employing the detailed experimental protocols and considering the quantitative data presented in this guide, scientists and drug development professionals can more effectively investigate the roles of iron in health and disease, and design novel therapeutic strategies that target iron metabolism. The provided visualizations of signaling and experimental workflows offer a clear framework for conceptualizing and executing further research in this vital area.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular mechanisms of non-transferrin-bound and transferring-bound iron uptake in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. thebloodproject.com [thebloodproject.com]
- 5. Uptake of non-transferrin-bound iron by both reductive and nonreductive processes is modulated by intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unconventional endocytosis and trafficking of transferrin receptor induced by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The effect of ascorbic acid and ferric ammonium citrate on iron uptake and storage in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferric Ammonium Citrate Reduces Claudin-5 Abundance and Function in Primary Mouse Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 4.4. Iron Uptake Assay [bio-protocol.org]
- 19. Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Instability: A Technical Guide to the Photostability of Iron(III) Ammonium Citrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Iron(III) ammonium (B1175870) citrate (B86180), a common iron supplement and pharmaceutical excipient, is susceptible to photodegradation in aqueous solutions, a critical factor influencing the stability, efficacy, and safety of parenteral drug formulations. Exposure to light can initiate a cascade of photochemical reactions, leading to the reduction of ferric iron (Fe³⁺) to its ferrous state (Fe²⁺) and the subsequent degradation of the citrate ligand. This guide provides an in-depth analysis of the photostability of iron(III) ammonium citrate, detailing the underlying photochemical mechanisms, influential factors, and robust experimental protocols for its evaluation.
The Core of the Matter: Photodegradation Unveiled
The photochemistry of this compound is primarily driven by a ligand-to-metal charge transfer (LMCT) process. Upon absorption of light, typically in the UV-A and blue regions of the spectrum, an electron is transferred from the citrate ligand to the ferric iron center. This results in the formation of a transient ferrous iron (Fe²⁺) species and a citrate radical. The radical species is unstable and can undergo further degradation, often leading to the formation of various organic byproducts and a change in the solution's pH.
The overall photodegradation process can be summarized by the following key events:
-
Photoexcitation: The iron(III)-citrate complex absorbs photons, leading to an excited state.
-
Photoreduction: The excited complex undergoes an intramolecular redox reaction, where Fe(III) is reduced to Fe(II), and the citrate ligand is oxidized.
-
Ligand Degradation: The oxidized citrate radical can decompose, leading to the formation of smaller organic molecules and potentially altering the solution's properties.
-
Secondary Reactions: The generated Fe(II) can participate in Fenton-like reactions, especially in the presence of oxygen, leading to the formation of reactive oxygen species (ROS) that can further degrade the citrate and other formulation components.
The speciation of iron and the degradation products are highly dependent on the pH of the aqueous solution. At highly acidic pH (e.g., 1.5), the photoreduction of Fe(III) can be complete, leading to the formation of Fe(II) citrate and hexaaqua complexes.[1] In less acidic to neutral conditions, the primary product is often Fe(II) citrate, which can be re-oxidized back to Fe(III) or form polynuclear ferric compounds.[1]
Quantitative Insights into Photodegradation
The efficiency of the photodegradation process is quantified by the quantum yield (Φ), which represents the number of moles of a substance that react per mole of photons absorbed. The quantum yield for the photolysis of the Fe(III)-citrate complex has been reported to be influenced by several factors.
| Parameter | Condition | Quantum Yield (Φ) of Fe(II) formation | Reference |
| Wavelength | 365 nm | 0.25 | [2] |
| pH | 3.3 | Highest quantum yield reported in one study | [3] |
| Iron(III)-citrate concentration | Varied | Non-linear impact on degradation rate | [4] |
The degradation of this compound also follows specific kinetics, which can be influenced by the initial concentration of the complex and the pH of the solution. One study on the photodegradation of a related compound, 4-chlorophenol, induced by the Fe(III)-citrate complex, found that the degradation rate was fastest at pH 3.0.[4]
Experimental Evaluation of Photostability
A thorough assessment of the photostability of this compound in aqueous solutions is crucial for formulation development and ensuring product quality. The following experimental protocols, based on established methodologies and regulatory guidelines, provide a framework for such an evaluation.
General Photostability Testing Protocol (ICH Q1B Guideline)
The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing of new drug substances and products.[5][6][7]
Objective: To assess the intrinsic photostability of this compound and its degradation in a simulated formulation.
Methodology:
-
Sample Preparation:
-
Prepare an aqueous solution of this compound at a concentration relevant to the intended pharmaceutical formulation.
-
For forced degradation studies, the substance can be tested alone or in a simple solution.[6][7]
-
Transfer aliquots of the solution into chemically inert and transparent containers (e.g., quartz cuvettes).[6]
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil to protect them from light. These controls are used to assess the contribution of thermal degradation.[5][7]
-
-
Light Exposure:
-
Expose the samples to a light source that produces a combination of visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[5]
-
The light source can be a xenon lamp, a metal halide lamp, or a combination of cool white fluorescent and near-UV lamps.[8]
-
Monitor and control the temperature during the exposure to minimize thermal degradation.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples for changes in physical properties (e.g., color, clarity) and chemical properties.
-
Quantify the concentrations of Fe(III) and Fe(II) using a validated analytical method, such as UV-Vis spectrophotometry.
-
Identify and quantify any significant degradation products using techniques like HPLC.
-
-
Data Evaluation:
-
Compare the results from the exposed samples with those from the dark controls to determine the extent of photodegradation.
-
Evaluate if the changes observed are within acceptable limits.[7]
-
UV-Vis Spectrophotometric Method for Iron Speciation
This method allows for the quantification of Fe(II) and total iron, from which the concentration of Fe(III) can be determined.
Principle: Fe(II) forms a colored complex with 1,10-phenanthroline (B135089), which can be measured spectrophotometrically. Total iron is determined by first reducing all Fe(III) to Fe(II) and then performing the same complexation reaction.
Reagents:
-
1,10-phenanthroline solution
-
Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent)
-
Sodium acetate (B1210297) buffer solution
-
Iron standards for calibration
Procedure:
-
Determination of Fe(II):
-
To a known volume of the sample solution, add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorbance (λmax), typically around 510 nm.[9]
-
Determine the concentration of Fe(II) from a calibration curve prepared using standard iron(II) solutions.
-
-
Determination of Total Iron:
-
To a separate, identical volume of the sample solution, add hydroxylamine hydrochloride to reduce all Fe(III) to Fe(II).
-
Then, add the 1,10-phenanthroline solution and sodium acetate buffer.
-
Measure the absorbance at the λmax and determine the total iron concentration from the calibration curve.
-
-
Calculation of Fe(III):
-
The concentration of Fe(III) is calculated by subtracting the concentration of Fe(II) from the total iron concentration.
-
Visualizing the Processes
To better understand the complex interplay of reactions and the systematic approach to testing, the following diagrams have been generated using the DOT language.
References
- 1. New aspects of the photodegradation of iron(III) citrate: spectroscopic studies and plant-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iagim.org [iagim.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Iron(III) Ammonium Citrate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) are at the forefront of nanomedicine research, offering significant potential in drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. The synthesis method plays a crucial role in determining the physicochemical properties of these nanoparticles, which in turn dictates their biomedical applicability. The use of iron(III) ammonium (B1175870) citrate (B86180) as a precursor in the synthesis of IONPs presents a versatile and straightforward approach. This compound serves as both an iron source and a capping agent, influencing the nucleation and growth of the nanoparticles and providing initial stability. This document provides detailed protocols for the synthesis of iron oxide nanoparticles using iron(III) ammonium citrate via hydrothermal and thermal decomposition methods, along with characterization data and workflow visualizations.
Hydrothermal Synthesis of Iron Oxide Nanoparticles
The hydrothermal method is a widely utilized technique for synthesizing crystalline nanoparticles from aqueous solutions under elevated temperature and pressure. When using this compound, this method can yield maghemite (γ-Fe2O3) or magnetite (Fe3O4) nanoparticles with tunable sizes.[1] The citrate ion in the precursor acts as a chelating agent and a shape-directing molecule during the nanoparticle formation.
Experimental Protocol: Hydrothermal Synthesis
Materials:
-
This compound
-
Deionized water
-
Urea (B33335) (optional, as a pH-modifying agent)
-
Hydrazine (B178648) hydrate (B1144303) (optional, as a reducing agent)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound. The concentration can be varied to control the final nanoparticle size. A typical starting concentration is 0.1 M.
-
Additive Inclusion (Optional):
-
To achieve smaller, more isolated nanoparticles (around 4 nm), a reducing agent like hydrazine hydrate can be introduced to the precursor solution.[1]
-
For larger, aggregated spherical nanoparticles (around 20 nm), urea can be added. During the hydrothermal process, urea decomposes to generate ammonia, which raises the pH of the solution, influencing nanoparticle growth.[1]
-
-
Hydrothermal Reaction:
-
Transfer the prepared solution into a Teflon-lined stainless steel autoclave, filling it to approximately 80% of its volume.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a temperature between 180°C and 220°C. The reaction time can be varied from 6 to 24 hours. Longer reaction times and higher temperatures generally lead to larger and more crystalline nanoparticles.
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or magnetic decantation.
-
Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying: Dry the purified nanoparticles in a vacuum oven at 60°C for 12 hours.
Experimental Workflow: Hydrothermal Synthesis
Caption: Workflow for the hydrothermal synthesis of iron oxide nanoparticles.
Thermal Decomposition of this compound
Thermal decomposition is another effective method for producing high-quality, monodisperse iron oxide nanoparticles. This technique involves the decomposition of an organometallic precursor, in this case, this compound, in a high-boiling point organic solvent in the presence of stabilizing surfactants.
Experimental Protocol: Thermal Decomposition
Materials:
-
This compound
-
High-boiling point solvent (e.g., 1-octadecene, dioctyl ether)
-
Surfactants (e.g., oleic acid, oleylamine)
-
Inert gas (e.g., Nitrogen or Argon)
-
Ethanol or acetone (B3395972) for precipitation
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and a gas inlet/outlet, combine this compound with the high-boiling point solvent and surfactants. The molar ratio of precursor to surfactants is a critical parameter for controlling nanoparticle size and shape.
-
Degassing: Heat the mixture to 100-120°C under a constant flow of inert gas for 30-60 minutes to remove water and oxygen.
-
Thermal Decomposition:
-
Under the inert atmosphere, rapidly heat the mixture to the desired reaction temperature (typically between 250°C and 320°C).
-
Maintain this temperature for a specific duration (e.g., 30 minutes to 2 hours). The reaction time influences the growth and crystallinity of the nanoparticles.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add a non-solvent such as ethanol or acetone to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane (B92381) and ethanol to remove excess surfactants and unreacted precursors.
-
-
Drying and Storage: Dry the purified nanoparticles under vacuum. The resulting nanoparticles are typically dispersible in nonpolar solvents. For biomedical applications, a subsequent surface modification step is often required to render them water-dispersible.
Experimental Workflow: Thermal Decomposition
Caption: Workflow for the thermal decomposition synthesis of iron oxide nanoparticles.
Characterization of Synthesized Nanoparticles
The physicochemical properties of the synthesized iron oxide nanoparticles are critical for their application in drug development and other biomedical fields. Key characterization parameters include particle size, polydispersity index (PDI), and zeta potential.
| Synthesis Method | Precursor | Stabilizer | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Hydrothermal | This compound | Citrate | 4 - 20 | - | - | [1] |
| Co-precipitation | FeCl₃·6H₂O & FeCl₂·4H₂O | Citric Acid | 11.5 | 0.21 | -45.5 | |
| Co-precipitation | Iron salts | Sodium Citrate | ~10 | - | - |
Note: Data for nanoparticles synthesized directly from this compound is limited in the literature. The table includes data from similar synthesis methods using citrate as a stabilizer for comparison.
Logical Relationships in Nanoparticle Synthesis
The properties of the final nanoparticles are highly dependent on the synthesis parameters. Understanding these relationships is key to producing nanoparticles with desired characteristics for specific applications.
Caption: Influence of key synthesis parameters on nanoparticle properties.
Conclusion
The use of this compound as a precursor offers a promising route for the synthesis of iron oxide nanoparticles for biomedical applications. Both hydrothermal and thermal decomposition methods provide avenues for tuning the physicochemical properties of the resulting nanoparticles by carefully controlling the reaction conditions. The provided protocols serve as a foundational guide for researchers and drug development professionals to produce and characterize iron oxide nanoparticles tailored for their specific research needs. Further optimization of these protocols can lead to the development of highly effective nanocarriers for targeted drug delivery and advanced diagnostic agents.
References
Application Notes and Protocols: The Role of Iron(III) Ammonium Citrate in Microbiological Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Iron(III) ammonium (B1175870) citrate (B86180) in the preparation of various microbiological media. This document outlines the principles, protocols, and interpretation of results for key differential media that are fundamental in the identification and characterization of bacteria, particularly within the Enterobacteriaceae family.
Iron(III) ammonium citrate is a key component in several differential microbiological media, where it primarily serves two functions: as an indicator for hydrogen sulfide (B99878) (H₂S) production and as a carbon source for citrate utilization tests. Its inclusion allows for the presumptive identification of various microorganisms based on their metabolic capabilities.
Key Applications
This compound is integral to the formulation of several important bacteriological media:
-
Triple Sugar Iron (TSI) Agar (B569324): A differential medium used to assess the ability of gram-negative bacilli to ferment dextrose, lactose (B1674315), and sucrose (B13894), and to produce hydrogen sulfide.[1][2][3]
-
Lysine (B10760008) Iron Agar (LIA): A differential medium used to determine if gram-negative bacilli can decarboxylate or deaminate lysine and produce hydrogen sulfide.[4][5][6]
-
Simmons Citrate Agar: A defined medium used to test an organism's ability to utilize citrate as its sole source of carbon.[7][8][9]
Section 1: Hydrogen Sulfide Production Indicator
In media such as Triple Sugar Iron (TSI) Agar and Lysine Iron Agar (LIA), this compound acts as an indicator for the production of hydrogen sulfide (H₂S) gas by microorganisms.[10][11] Certain bacteria possess enzymes that can reduce sulfur-containing compounds, such as sodium thiosulfate (B1220275) or sulfur-containing amino acids (cysteine and methionine), to produce H₂S.[10][11]
This colorless gas reacts with the ferric ions (Fe³⁺) from the this compound in the medium to form a visible black precipitate of ferrous sulfide (FeS).[12] The formation of this black precipitate is a positive indicator of H₂S production.[12]
Biochemical Pathway for H₂S Production
Section 2: Triple Sugar Iron (TSI) Agar
TSI Agar is a differential medium that contains three sugars (glucose, lactose, and sucrose), phenol (B47542) red as a pH indicator, and this compound for H₂S detection.[1][3] It is used to differentiate enteric gram-negative bacilli.[2]
Quantitative Data: TSI Agar Composition
| Component | Concentration (g/L) | Purpose |
| Pancreatic Digest of Casein | 15.0 | Source of nitrogen and amino acids |
| Peptic Digest of Animal Tissue | 5.0 | Source of nitrogen and amino acids |
| Lactose | 10.0 | Fermentable carbohydrate |
| Sucrose | 10.0 | Fermentable carbohydrate |
| Dextrose (Glucose) | 1.0 | Fermentable carbohydrate |
| Ferric Ammonium Citrate | 0.5 | H₂S indicator |
| Sodium Chloride | 5.0 | Maintains osmotic balance |
| Sodium Thiosulfate | 0.3 | Source of sulfur for H₂S production |
| Yeast Extract | 3.0 | Source of vitamins and cofactors |
| Beef Extract | 3.0 | Source of vitamins and cofactors |
| Agar | 12.0 | Solidifying agent |
| Phenol Red | 0.024 | pH indicator (Yellow in acidic conditions, Red in alkaline conditions) |
Experimental Protocol: TSI Agar Test
1. Media Preparation: a. Suspend 59.5 grams of TSI agar powder in 1000 ml of demineralized water.[3] b. Heat to boiling with agitation to completely dissolve the medium.[3] c. Dispense into tubes and sterilize by autoclaving at 121°C for 15 minutes.[3] d. Cool the tubes in a slanted position to form a deep butt and a slanted surface.[3]
2. Inoculation: a. Using a sterile inoculating needle, touch a well-isolated colony of the test organism. b. Inoculate the TSI agar by first stabbing the butt of the medium to the bottom of the tube.[1] c. Withdraw the needle and then streak the entire surface of the slant in a serpentine (B99607) manner.[2] d. Leave the cap of the tube loose to allow for gas exchange.[14]
3. Incubation: a. Incubate the inoculated tubes aerobically at 35-37°C for 18 to 24 hours.[1][2]
4. Interpretation of Results: a. Carbohydrate Fermentation:
- Alkaline slant/Acid butt (Red/Yellow): Only glucose was fermented.
- Acid slant/Acid butt (Yellow/Yellow): Glucose, and either lactose or sucrose (or both) were fermented.[1]
- Alkaline slant/Alkaline butt (Red/Red): No carbohydrate fermentation occurred. b. Hydrogen Sulfide Production:
- Blackening of the medium: H₂S was produced.[1] The black precipitate may obscure the color of the butt, but an acidic environment is required for H₂S production from thiosulfate.[1][15] c. Gas Production:
- Bubbles, cracks, or displacement of the agar: Gas was produced during fermentation.[1][3]
Section 3: Lysine Iron Agar (LIA)
LIA is a differential medium used to distinguish bacteria based on their ability to decarboxylate or deaminate lysine and to produce H₂S.[5][6] It is particularly useful for the presumptive identification of Salmonella species.[4]
Quantitative Data: LIA Composition
| Component | Concentration (g/L) | Purpose |
| Enzymatic Digest of Gelatin | 5.0 | Source of nitrogen and amino acids |
| Yeast Extract | 3.0 | Source of vitamins and cofactors |
| Dextrose (Glucose) | 1.0 | Fermentable carbohydrate |
| L-Lysine | 10.0 | Substrate for decarboxylation and deamination reactions |
| Ferric Ammonium Citrate | 0.5 | H₂S indicator |
| Sodium Thiosulfate | 0.04 | Source of sulfur for H₂S production |
| Bromocresol Purple | 0.02 | pH indicator (Yellow in acidic conditions, Purple in alkaline conditions) |
| Agar | 13.5 | Solidifying agent |
Source:[5]
Experimental Protocol: LIA Test
1. Media Preparation: a. Suspend 33-34.56 grams of LIA powder in 1000 ml of demineralized water.[4][6] b. Heat to boiling with agitation to completely dissolve the medium.[4][6] c. Dispense into tubes and sterilize by autoclaving at 121°C for 15 minutes.[4][6] d. Cool the tubes in a slanted position to form a deep butt and a short slant.[5][6]
2. Inoculation: a. With a sterile inoculating needle, stab the center of the medium to the bottom of the tube twice.[4][5] b. Then, streak the surface of the slant.[4][5] c. Cap the tube tightly.[4][5]
3. Incubation: a. Incubate the inoculated tubes aerobically at 35-37°C for 18 to 24 hours.[4][5]
4. Interpretation of Results: a. Lysine Decarboxylation (Butt):
- Purple butt: Positive for lysine decarboxylation.
- Yellow butt: Negative for lysine decarboxylation (glucose fermentation only).[4][16] b. Lysine Deamination (Slant):
- Reddish-brown slant: Positive for lysine deamination.[16]
- Purple slant: Negative for lysine deamination.[4][16] c. Hydrogen Sulfide Production:
- Black precipitate: Positive for H₂S production.[17]
Section 4: Citrate Utilization Test
The citrate utilization test determines the ability of an organism to use citrate as its sole source of carbon and ammonium salts as its sole source of nitrogen.[7][18] Simmons Citrate Agar is the medium commonly used for this test.[8][9]
Biochemical Pathway for Citrate Utilization
Quantitative Data: Simmons Citrate Agar Composition
| Component | Concentration (g/L) | Purpose |
| Sodium Citrate | 2.0 | Sole source of carbon |
| Ammonium Dihydrogen Phosphate | 1.0 | Sole source of nitrogen |
| Dipotassium Phosphate | 1.0 | Buffer |
| Sodium Chloride | 5.0 | Maintains osmotic balance |
| Magnesium Sulfate | 0.2 | Source of divalent cations |
| Agar | 15.0 | Solidifying agent |
| Bromothymol Blue | 0.08 | pH indicator (Green at neutral pH, Blue in alkaline conditions) |
Source:[19]
Experimental Protocol: Citrate Utilization Test
1. Media Preparation: a. Suspend 24.28 grams of Simmons Citrate Agar powder in 1000 ml of distilled water.[9] b. Heat to boiling to completely dissolve the medium.[9] c. Distribute into tubes and sterilize by autoclaving at 121°C for 15 minutes.[9] d. Cool the tubes in a slanted position.[9]
2. Inoculation: a. With a sterile inoculating needle, lightly touch a pure colony of the test organism. b. Inoculate the Simmons Citrate Agar slant by streaking the surface in a serpentine manner.[19] Do not stab the butt as this is an aerobic process.[7][18] c. Leave the cap loose.
3. Incubation: a. Incubate aerobically at 35-37°C for up to 4 days.[18]
4. Interpretation of Results: a. Positive Result: Growth on the slant and a change in the color of the medium from green to an intense blue.[19] b. Negative Result: No growth and the medium remains green.[19]
Conclusion
This compound is a critical component in various microbiological media, enabling the differentiation of bacteria based on key metabolic characteristics. Accurate preparation of these media and precise execution of the corresponding experimental protocols are essential for obtaining reliable results in microbial identification and characterization. The information and protocols provided in these application notes serve as a comprehensive guide for laboratory professionals in the fields of microbiology, research, and drug development.
References
- 1. asm.org [asm.org]
- 2. researchtweet.com [researchtweet.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Lysine Iron Agar (LIA): Principle, Composition, Results, and Uses • Microbe Online [microbeonline.com]
- 7. asm.org [asm.org]
- 8. Simmons' citrate agar - Wikipedia [en.wikipedia.org]
- 9. himedialabs.com [himedialabs.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. microbenotes.com [microbenotes.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Triple Sugar Iron (TSI) Agar Recipe | AAT Bioquest [aatbio.com]
- 14. Hydrogen Sulfide (H₂S) Production Test • Microbe Online [microbeonline.com]
- 15. TSI Protocol [www1.udel.edu]
- 16. microbenotes.com [microbenotes.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. microbenotes.com [microbenotes.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
Application of Iron(III) Ammonium Citrate in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Iron is an essential element for normal brain function, playing a critical role in neurotransmitter synthesis, myelination, and cellular metabolism. However, an excess of iron can be neurotoxic, contributing to oxidative stress and neuronal death. Iron(III) ammonium (B1175870) citrate (B86180), a readily bioavailable form of iron, is widely utilized in neurobiology research to model iron overload conditions and investigate their impact on neuronal health and disease. These application notes provide an overview of its uses, detailed experimental protocols, and a summary of key quantitative findings.
I. Applications in Neurodegenerative Disease Models
Iron(III) ammonium citrate is instrumental in creating cellular and animal models that mimic the iron accumulation observed in various neurodegenerative disorders.
-
Parkinson's Disease (PD): Chronic administration of ferric citrate in animal models has been shown to induce parkinsonism phenotypes. This includes selective iron accumulation in the substantia nigra and corpus striatum, leading to oxidative stress-mediated loss of dopaminergic neurons and subsequent motor and cognitive deficits.[1][2][3]
-
Alzheimer's Disease (AD): Iron overload is implicated in the pathology of Alzheimer's disease, where it can exacerbate amyloid-beta plaque formation and neurofibrillary tangles.[4] this compound is used to study the effects of iron on the expression of proteins involved in AD, such as the amyloid precursor protein (APP).[5][6] It has also been shown to negatively regulate the expression of P-glycoprotein (P-gp) at the blood-brain barrier (BBB), which is involved in the clearance of β-amyloid.[7][8]
-
General Neurotoxicity and Cell Death: this compound is used to induce various forms of cell death in neuronal cells, including apoptosis and ferroptosis, a form of iron-dependent regulated cell death.[9][10][11] This allows researchers to dissect the molecular pathways involved in iron-induced neurodegeneration.
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound (FAC) in neurobiological models.
Table 1: In Vitro Effects of Ferric Ammonium Citrate (FAC) on Neuronal and Endothelial Cells
| Cell Type | FAC Concentration | Treatment Duration | Key Findings | Reference |
| Primary Mouse Brain Endothelial Cells | 250 µM | 48 hours | 50% reduction in P-gp protein; 43% reduction in abcb1a mRNA; 65% reduction in claudin-5 protein; 200% increase in ¹⁴C-sucrose permeability.[4] | [4] |
| Human Immortalized Brain Microvascular Endothelial Cells (hCMEC/D3) | 250 µM | 72 hours | 36% reduction in P-gp protein; 16% reduction in MDR1 mRNA.[7][8] | [7][8] |
| SH-SY5Y Neuroblastoma Cells | 100 µM | 24 hours | Time-dependent increase in APP and H-Ferritin protein levels.[5] | [5] |
| Primary Cortical Neurons, Astrocytes, Microglia | 100 µM | 24 hours | 30-fold, 80-fold, and 100-fold increase in specific iron content, respectively.[12] | [12] |
| Human Hepatic Cells (HH4) | 5 mM | Time-dependent | Increased intracellular iron, increased ROS, impaired cell viability.[13] | [13] |
Table 2: In Vivo Effects of Ferric Citrate Administration in Mice
| Animal Model | Dosage | Duration | Key Findings in the Brain | Reference |
| Middle-aged C57BL/6 Mice | 2.5 mg/day and 10 mg/day (oral) | 16 weeks | Selective iron accumulation in corpus striatum, substantia nigra, and hippocampus; dopaminergic neuronal loss; locomotor and cognitive defects.[1][2] | [1][2] |
| Ovariectomized C57BL/6 Mice | Not specified | Not specified | Iron accumulation in the hippocampus, associated with cognitive deficits.[14] | [14] |
III. Experimental Protocols
Protocol 1: Induction of Iron Overload in Cultured Neuronal Cells
This protocol describes a general procedure for inducing iron overload in cultured neuronal cells, such as SH-SY5Y neuroblastoma cells or primary neurons, using this compound (FAC).
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (FAC)
-
Sterile, deionized water or PBS for stock solution preparation
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate neuronal cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of FAC Stock Solution: Prepare a stock solution of FAC (e.g., 100 mM) by dissolving it in sterile, deionized water or PBS. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Treatment: Dilute the FAC stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 150 µM).[9] Remove the old medium from the cells and replace it with the FAC-containing medium. Include a vehicle control (medium without FAC).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5][7]
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as:
-
Cell Viability Assays: (e.g., MTT, LDH assay) to assess cytotoxicity.
-
Iron Content Measurement: (e.g., Ferrozine assay) to quantify intracellular iron levels.
-
Western Blotting: to analyze the expression of proteins of interest (e.g., APP, P-gp, ferroptosis markers).[5][7]
-
RT-qPCR: to measure changes in gene expression.[7]
-
Reactive Oxygen Species (ROS) Measurement: (e.g., DCFDA assay) to assess oxidative stress.[9]
-
Protocol 2: Induction of Parkinsonism Phenotypes in Mice via Oral Ferric Citrate Administration
This protocol is adapted from studies that successfully induced Parkinson's-like symptoms in mice.[1][2]
Materials:
-
Middle-aged mice (e.g., 9-month-old C57BL/6)
-
Ferric citrate
-
Sterile water for oral gavage
-
Animal gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Preparation of Ferric Citrate Solution: Prepare solutions of ferric citrate in sterile water at concentrations that will deliver the desired daily dose (e.g., 2.5 mg/day or 10 mg/day) in a reasonable volume for oral gavage.[1][2]
-
Oral Administration: Administer the ferric citrate solution or vehicle (sterile water) to the mice daily via oral gavage for a period of 16 weeks.[1][2]
-
Behavioral Testing: Throughout and after the treatment period, perform a battery of behavioral tests to assess motor and cognitive functions. Examples include the open field test, rotarod test, and Morris water maze.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.
-
Histopathology: Perform H&E and Nissl staining on brain sections to assess neuronal morphology and loss, particularly in the substantia nigra and corpus striatum.[1]
-
Immunohistochemistry: Use antibodies against specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, cleaved caspase-3 for apoptosis) to further characterize the neuronal changes.[1]
-
Iron Staining: Use methods like Perls' Prussian blue stain to visualize iron deposits in brain tissue.
-
Biochemical Assays: Homogenize brain regions to measure levels of neurotransmitters (e.g., dopamine), oxidative stress markers (e.g., MDA, SOD activity), and gene expression.[1]
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
Iron overload induced by FAC can trigger multiple signaling pathways leading to cellular dysfunction and death.
Caption: Signaling pathways activated by FAC-induced iron overload.
Experimental Workflow for Studying FAC-Induced Neurotoxicity
The following diagram outlines a typical experimental workflow for investigating the neurotoxic effects of this compound.
Caption: A typical experimental workflow for investigating FAC neurotoxicity.
References
- 1. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice | Semantic Scholar [semanticscholar.org]
- 4. Ferric Ammonium Citrate Reduces Claudin-5 Abundance and Function in Primary Mouse Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Relationship - ferric ammonium citrate - activates - APP [biokb.lcsb.uni.lu]
- 7. Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Iron overload in the motor cortex induces neuronal ferroptosis following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accumulation of non-transferrin-bound iron by neurons, astrocytes, and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of ferric citrate on hippocampal iron accumulation and widespread molecular alterations associated with cognitive disorder in an ovariectomized mice model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Iron(III) Ammonium Citrate for Inducing Ferroptosis in Cancer Cells
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent plasma membrane damage. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors resistant to conventional therapies. Iron(III) ammonium (B1175870) citrate (B86180) (FAC), a common iron supplement, has been identified as an effective inducer of ferroptosis in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the use of FAC to induce ferroptosis in cancer cells, detailing the underlying mechanisms, experimental protocols, and expected outcomes.
Mechanism of Action
FAC induces ferroptosis by increasing the intracellular concentration of labile iron.[1][2] Although FAC contains Fe³⁺, it can be reduced to Fe²⁺ within the cell.[1] This increase in intracellular Fe²⁺ catalyzes the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. These radicals initiate a cascade of lipid peroxidation, particularly of polyunsaturated fatty acids in the cell membrane, which is a hallmark of ferroptosis.[1][4][5]
The primary mechanism of FAC-induced ferroptosis involves the inhibition of the glutathione (B108866) peroxidase 4 (GPX4) antioxidant system.[1][3][6] GPX4 is a crucial enzyme that neutralizes lipid peroxides. By overwhelming the GPX4-mediated antioxidant defense, FAC treatment leads to the accumulation of lipid ROS, ultimately resulting in cell death.[1][6] Specifically, in non-small-cell lung carcinoma (NSCLC), FAC has been shown to inhibit the GPX4-GSS/GSR-GGT axis, a key pathway in glutathione metabolism and antioxidant defense.[1][3][6]
Signaling Pathway of FAC-Induced Ferroptosis
The signaling cascade initiated by FAC culminates in the execution of ferroptotic cell death. The key steps are outlined below.
Caption: Signaling pathway of FAC-induced ferroptosis in cancer cells.
Experimental Protocols
The following protocols are generalized from studies on FAC-induced ferroptosis in cancer cells, particularly NSCLC cell lines.[1][3] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and FAC Treatment
-
Cell Lines: Human non-small-cell lung carcinoma cell lines (e.g., A549, HCC827, NCI-H1299, NCI-H661) or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
FAC Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS. The solubility in DMSO is poor.[7] Filter-sterilize the stock solution.
-
FAC Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of FAC (e.g., 0.1, 1, 5, 10, 15 mM).[8][9] A PBS or water-treated group should be used as a control. The treatment duration can range from 24 to 72 hours.[8][9]
Experimental Workflow
Caption: General experimental workflow for studying FAC-induced ferroptosis.
Key Experimental Assays
Cell Viability Assay (MTT Assay)
-
Seed 2 x 10³ to 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of FAC for the desired time.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Ferrous Iron (Fe²⁺)
-
Treat cells with FAC in a 6-well plate.
-
Harvest cells and wash with PBS.
-
Stain cells with a fluorescent probe for Fe²⁺ (e.g., FerroOrange) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry.
Measurement of Reactive Oxygen Species (ROS)
-
Treat cells with FAC in a 6-well plate.
-
Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Harvest cells and wash with PBS.
-
Analyze the fluorescence intensity by flow cytometry.
Lipid Peroxidation Assay (MDA Assay)
-
Treat cells with FAC and harvest the cell lysate.
-
Measure the malondialdehyde (MDA) content, a marker of lipid peroxidation, using a commercially available MDA assay kit.
-
The assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, which can be measured spectrophotometrically.
Western Blot Analysis
-
Treat cells with FAC and prepare total protein lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key ferroptosis-related proteins, such as GPX4, and appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of FAC treatment on cancer cells based on published literature.[1][3]
Table 1: Effect of FAC on Cancer Cell Viability and Invasion
| Cell Line | FAC Concentration | Treatment Duration | % Inhibition of Proliferation | % Inhibition of Invasion |
| NSCLC | Varies | 24-72h | Significant inhibition | Significant inhibition |
Table 2: Effect of FAC on Ferroptosis-Related Markers
| Marker | Assay | Expected Outcome with FAC Treatment |
| Intracellular Fe²⁺ | Flow Cytometry | Significant increase[1][3] |
| ROS Levels | Flow Cytometry | Significant increase[1][3] |
| MDA Content | Biochemical Assay | Significant increase[1][3] |
| GPX4 Expression | Western Blot/qPCR | Significant decrease[1][3] |
| SOD, ATP, GPX Levels | Biochemical Assay | Significant decrease[1] |
This compound is a readily available and effective compound for inducing ferroptosis in cancer cells. The protocols and data presented here provide a framework for researchers to investigate the potential of FAC as a novel anti-cancer agent. The primary mechanism involves increasing intracellular iron, leading to ROS production, lipid peroxidation, and inhibition of the GPX4 pathway. Further studies are warranted to explore the therapeutic applications of FAC in various cancer types and in combination with other anti-cancer therapies.
References
- 1. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity [medsci.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Characterization of Iron Oxide Nanoparticles using Iron(III) Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and potential for surface functionalization. These characteristics make them ideal candidates for a wide range of applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy. This document provides a detailed protocol for the synthesis of iron oxide nanoparticles (Fe₃O₄) using iron(III) ammonium (B1175870) citrate (B86180) as a single iron precursor via a hydrothermal method. This method is advantageous due to its simplicity, use of a biocompatible precursor, and ability to produce small, relatively monodisperse nanoparticles.
Synthesis of Iron Oxide Nanoparticles
Principle
The synthesis is based on the hydrothermal reduction of iron(III) ammonium citrate. In this process, the citrate ion acts as both a chelating agent and a reducing agent under hydrothermal conditions. The high temperature and pressure facilitate the decomposition of the iron-citrate complex and the subsequent formation of magnetite (Fe₃O₄) nanoparticles. The presence of a reducing agent like hydrazine (B178648) hydrate (B1144303) can facilitate the complete reduction of Fe³⁺ to the mixed valence state required for magnetite.
Materials
-
This compound (C₆H₈O₇·nFe·nH₃N)
-
Hydrazine hydrate (N₂H₄·H₂O) (Caution: Toxic and corrosive)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating
-
Centrifuge
-
Permanent magnet
Experimental Protocol: Hydrothermal Synthesis
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to achieve the desired iron concentration. A typical starting concentration can be in the range of 0.1 M to 0.5 M.
-
Addition of Reducing Agent: To the precursor solution, add hydrazine hydrate. The molar ratio of hydrazine hydrate to iron can be varied to control the particle size and magnetic properties. A common starting point is a 1:1 molar ratio.
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 160°C and 200°C for a duration of 6 to 12 hours. The reaction temperature and time are critical parameters that influence the nanoparticle size and crystallinity.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Purification:
-
Collect the black precipitate of iron oxide nanoparticles using a strong permanent magnet.
-
Discard the supernatant.
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and by-products. Magnetic separation can be used for each washing step.
-
-
Drying: Dry the purified nanoparticles in a vacuum oven at 60°C for 12 hours.
-
Storage: Store the dried iron oxide nanoparticles in a desiccator for future use.
Caption: Workflow for the characterization of synthesized iron oxide nanoparticles.
Signaling Pathway (Illustrative Example)
While the synthesis of nanoparticles does not directly involve a biological signaling pathway, for drug development professionals, understanding how these nanoparticles might interact with cells is crucial. For instance, surface-functionalized IONPs can be designed to target specific cell surface receptors, leading to internalization and subsequent therapeutic action. The following diagram illustrates a generic pathway for receptor-mediated endocytosis of a functionalized nanoparticle.
dot
Caption: Receptor-mediated endocytosis of a functionalized iron oxide nanoparticle.
Conclusion
The hydrothermal synthesis of iron oxide nanoparticles using this compound offers a straightforward and reproducible method for producing nanoparticles with properties suitable for biomedical applications. The detailed protocols for synthesis and characterization provided in these application notes serve as a valuable resource for researchers and professionals in the field of nanomedicine and drug development. Careful control of synthesis parameters and thorough characterization are paramount to achieving nanoparticles with the desired characteristics for their intended application.
Application Notes and Protocols for Inducing Ferroptosis in SH-SY5Y Cells with Iron(III) Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has been implicated in various neurological diseases, including neurodegenerative disorders and stroke. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neuronal studies. Inducing ferroptosis in these cells provides a valuable system for investigating the underlying mechanisms of neuronal cell death and for screening potential therapeutic agents. Iron(III) ammonium (B1175870) citrate (B86180) (FAC) serves as a readily available source of iron to induce intracellular iron overload, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.
These application notes provide a detailed protocol for inducing ferroptosis in SH-SY5Y cells using FAC, along with methods for assessing key markers of ferroptosis.
Data Presentation
The following tables summarize quantitative data on the effects of FAC-induced ferroptosis in SH-SY5Y cells.
Table 1: Effect of Ferric Ammonium Citrate (FAC) on SH-SY5Y Cell Viability
| FAC Concentration | 24-hour Incubation (Cell Viability %) | 48-hour Incubation (Cell Viability %) |
| Control (0 mM) | 100% | 100% |
| 1 mM | ~90% | ~80% |
| 5 mM | ~70% | ~50% |
| 10 mM | ~50% | Not Recommended |
Note: Data are approximate and synthesized from multiple sources. Actual results may vary depending on experimental conditions.
Table 2: Assessment of Lipid Peroxidation with FAC Treatment
| Treatment | Incubation Time | Lipid Peroxidation Marker (MDA) | Fold Change vs. Control |
| Control | 24 hours | Baseline | 1.0 |
| FAC (5 mM) | 24 hours | Malondialdehyde (MDA) | ~1.5 - 2.5 fold |
| FAC (5 mM) + Ferrostatin-1 (1 µM) | 24 hours | Malondialdehyde (MDA) | ~1.0 - 1.2 fold |
Note: MDA (Malondialdehyde) is a common marker for lipid peroxidation. Ferrostatin-1 is a known inhibitor of ferroptosis. Data represent expected outcomes based on literature.
Experimental Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
This protocol outlines the standard procedure for culturing and passaging the SH-SY5Y human neuroblastoma cell line.[1][2][3][4][5]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Sterile culture flasks (T-25 or T-75)
-
Sterile serological pipettes and centrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Thawing:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂. Change the medium the following day to remove residual cryoprotectant.
-
-
Cell Maintenance and Passaging:
-
Observe cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells start to detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate at 37°C with 5% CO₂.
-
Protocol 2: Induction of Ferroptosis with Ferric Ammonium Citrate (FAC)
This protocol describes how to treat SH-SY5Y cells with FAC to induce ferroptosis.
Materials:
-
SH-SY5Y cells cultured in 6-well or 96-well plates
-
Ferric Ammonium Citrate (FAC)
-
Sterile distilled water or cell culture medium for FAC stock solution
-
Complete Growth Medium
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well or in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of FAC Stock Solution:
-
Prepare a fresh stock solution of FAC (e.g., 100 mM) by dissolving it in sterile distilled water or serum-free medium.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
FAC Treatment:
-
On the day of treatment, dilute the FAC stock solution to the desired final concentrations (e.g., 1, 5, 10 mM) in complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of FAC.
-
Include a vehicle control (medium without FAC).
-
To confirm ferroptosis, a co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM) can be included.[6][7][8][9]
-
Incubate the cells for 24 to 48 hours at 37°C with 5% CO₂.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.[10][11][12][13]
Materials:
-
SH-SY5Y cells in a 96-well plate treated with FAC
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Following the FAC treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: Measurement of Lipid Peroxidation using TBARS Assay
This protocol describes the Thiobarbituric Acid Reactive Substances (TBARS) assay to measure malondialdehyde (MDA), an end product of lipid peroxidation.[14][15][16][17][18]
Materials:
-
SH-SY5Y cells in 6-well plates treated with FAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
MDA standards
-
Spectrophotometer or microplate reader
Procedure:
-
After FAC treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the cell lysates at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
To an aliquot of the supernatant, add TCA to precipitate proteins, and then centrifuge to collect the protein-free supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and then measure the absorbance at 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
Normalize the MDA concentration to the total protein concentration of the sample.
Visualization
Experimental Workflow
Caption: Experimental workflow for inducing and assessing ferroptosis.
Signaling Pathway of FAC-Induced Ferroptosis
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. cyagen.com [cyagen.com]
- 3. SH-SY5Y culturing [protocols.io]
- 4. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 6. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective role of ferrostatin-1 under rotenone-induced oxidative stress in dopaminergic neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. 2.11. Lipid Peroxidation Analysis [bio-protocol.org]
- 15. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. himedialabs.com [himedialabs.com]
- 18. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Application Notes and Protocols: Iron(III) Ammonium Citrate as a Contrast Agent in MRI Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) ammonium (B1175870) citrate (B86180) (FAC) is a paramagnetic iron preparation that has been investigated and used as an oral contrast agent in magnetic resonance imaging (MRI).[1][[“]] Due to the paramagnetic properties of the ferric iron (Fe³⁺), FAC effectively alters the relaxation times of water protons in its vicinity, leading to enhanced contrast in MR images.[[“]] It is a versatile agent that can function as either a positive (T1-shortening) or negative (T2-shortening) contrast agent depending on its concentration.[3][4]
These notes provide an overview of its mechanism, applications, and detailed protocols for its preparation and evaluation in a research setting.
Mechanism of Action
The contrast-enhancing effect of Iron(III) ammonium citrate is derived from the five unpaired electrons in the high-spin Fe³⁺ ion. When placed in a magnetic field, these unpaired electrons create a large local magnetic moment. This local field interacts with the surrounding water protons, accelerating their rates of longitudinal (T1) and transverse (T2) relaxation.[[“]]
-
T1 Relaxation (Positive Contrast): At lower concentrations, the dominant effect is the shortening of the T1 relaxation time. This results in a stronger signal (brighter image) on T1-weighted MRI sequences. This property is utilized for enhancing the visibility of the gastrointestinal (GI) tract.[3]
-
T2 Relaxation (Negative Contrast): At higher concentrations, the T2 shortening effect becomes more pronounced. The rapid dephasing of proton spins leads to a significant loss of signal, causing the region to appear dark on T2-weighted images. This is useful for suppressing the signal from fluid in the stomach and duodenum, for example, in MR cholangiopancreatography (MRCP) to better visualize the bile ducts.[4][5]
Applications in MRI Research
-
Gastrointestinal Tract Imaging: As a positive contrast agent, it improves the delineation of the stomach and duodenum from surrounding organs like the pancreas on T1-weighted images.[1][6]
-
MR Cholangiopancreatography (MRCP): As a negative contrast agent, it suppresses the high signal from the GI tract on T2-weighted images, which can otherwise obscure the view of the biliary and pancreatic ducts.[4][5]
-
Safety and Efficacy: Clinical studies have shown FAC to be a safe and effective oral contrast agent with a low incidence of minor side effects such as mild diarrhea or nausea.[7][8]
Quantitative Data
The relaxivity (r1, r2) of a contrast agent is a measure of its efficiency in changing the relaxation rates of water protons and is dependent on temperature, magnetic field strength, and the solvent environment.[9] Specific relaxivity values for this compound should be determined empirically using the protocol outlined in Section 5.2 for the specific experimental conditions.
Table 1: Clinical Dosage and Administration
| Parameter | Value | Source |
|---|---|---|
| Application | Positive Oral Contrast (Upper Abdomen) | [6][8] |
| Typical Doses | 100 mg - 2400 mg FAC | [6][8] |
| Administration | Dissolved in 300 - 600 mL of water | [6][8] |
| Imaging Window | Immediately after ingestion | [6] |
| MRI Sequences | T1-weighted (Spin-Echo, Gradient-Echo) | [8] |
| Application | Negative Oral Contrast (MRCP) | [4] |
| Typical Dose | Standard dosage in a smaller volume of water | [4] |
| Imaging Window | 6 - 14 minutes after administration | [4] |
| MRI Sequences | T2-weighted (Turbo Spin Echo) |[4] |
Experimental Protocols
Protocol 5.1: Synthesis of this compound for Research Use
This protocol describes a common laboratory method for synthesizing this compound starting from iron(III) chloride.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Citric acid
-
Concentrated ammonia (B1221849) solution (e.g., 28% NH₃)
-
Distilled water
-
Beakers, magnetic stirrer, hot plate, pH meter/strips, filter paper.
Methodology:
-
Prepare Iron(III) Hydroxide Precipitate:
-
Dissolve Iron(III) chloride hexahydrate in distilled water in a beaker (e.g., 50 g in 150 mL).
-
In a separate beaker, prepare a solution of KOH or NaOH.
-
Slowly add the hydroxide solution to the stirring iron chloride solution until the pH is basic and precipitation of reddish-brown iron(III) hydroxide (Fe(OH)₃) is complete.
-
Allow the precipitate to settle. Decant the supernatant and wash the precipitate several times with distilled water to remove residual salts. This can be done by repeated resuspension in water, settling, and decanting, or by vacuum filtration and washing.
-
-
Prepare Ammonium Citrate Solution:
-
In a separate beaker, dissolve citric acid in distilled water (e.g., 20 g in 50 mL).
-
Slowly add concentrated ammonia solution while stirring and monitoring the pH. Continue adding ammonia until the pH is neutral (~7.0).
-
-
Form the Complex:
-
Transfer the washed iron(III) hydroxide precipitate to a beaker and place it on a magnetic stirrer with a hot plate.
-
Add the prepared neutral ammonium citrate solution to the iron hydroxide.
-
Heat the mixture gently (e.g., to boiling) and stir until a homogeneous dark reddish-brown solution is formed. The reaction time may be up to an hour.
-
During heating, the volume can be kept constant by adding distilled water as needed.
-
-
Final Product:
-
The resulting solution is this compound. It can be concentrated by gentle heating to achieve the desired concentration or dried to a powder/scale form. The final iron content can be assayed using standard methods (see Protocol 5.5).
-
Protocol 5.2: In Vitro Measurement of T1 and T2 Relaxivity
This protocol details the steps to determine the r1 and r2 relaxivity of a prepared FAC solution.
Materials:
-
Stock solution of this compound with a known iron concentration.
-
Distilled water or phosphate-buffered saline (PBS) as the solvent.
-
Volumetric flasks and pipettes.
-
MRI scanner with T1 and T2 measurement capabilities.
-
Non-magnetic vials or tubes suitable for the MRI phantom.
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of the FAC stock solution in your chosen solvent (water or PBS). A typical concentration range for relaxivity measurements might be 0.1 to 2.0 mM of Fe.
-
Prepare at least 5-6 different concentrations, plus a solvent-only sample (0 mM) to measure the baseline relaxation times (T1₀, T2₀).
-
Transfer the solutions to MRI-compatible vials and arrange them in a phantom holder. Allow them to equilibrate to the scanner's ambient temperature or use a temperature-controlled setup for 37°C.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
T1 Measurement: Use a suitable pulse sequence to measure T1. An inversion-recovery spin-echo (IR-SE) sequence with multiple inversion times (TI) is the gold standard.
-
T2 Measurement: Use a multi-echo spin-echo (SE) or Carr-Purcell-Meiboom-Gill (CPMG) sequence with multiple echo times (TE) to measure T2.
-
-
Data Analysis:
-
For each sample, fit the signal intensity data to the appropriate exponential decay curve to calculate the T1 and T2 relaxation times.
-
T1 fit: SI(TI) = S₀ * |1 - 2 * exp(-TI / T1)|
-
T2 fit: SI(TE) = S₀ * exp(-TE / T2)
-
-
Calculate the relaxation rates (R1 = 1/T1, R2 = 1/T2) for each concentration in units of s⁻¹.
-
Plot R1 vs. Iron Concentration (in mM) and R2 vs. Iron Concentration (in mM).
-
Perform a linear regression on each plot. The slope of the R1 plot is the longitudinal relaxivity, r1 , and the slope of the R2 plot is the transverse relaxivity, r2 . The units are mM⁻¹s⁻¹.[9]
-
Protocol 5.3: In Vivo Oral Contrast MRI in a Rodent Model
This protocol provides a general framework for evaluating FAC as an oral GI contrast agent in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound solution formulated for oral delivery (e.g., sweetened with sucrose (B13894) to encourage voluntary intake or prepared for gavage).
-
Rodent model (e.g., Sprague-Dawley rats).
-
Small animal MRI scanner and appropriate imaging coils (e.g., body or surface coil).
-
Anesthesia system (e.g., isoflurane).
-
Animal monitoring equipment (respiration, temperature).
-
Oral gavage needles (if required).
Methodology:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the experiment to ensure an empty stomach, but allow free access to water.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance in oxygen).
-
Position the rat (e.g., supine or prone) within a cradle on the MRI scanner bed. Secure a respiratory sensor and use a heated water blanket or air system to maintain body temperature at ~37°C.
-
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted and T2-weighted images of the upper abdomen. Recommended sequences include T1-weighted SE or spoiled gradient-echo (SPGR), and T2-weighted SE or fast spin-echo (FSE).
-
-
Contrast Administration:
-
Remove the animal from the scanner.
-
Administer the FAC solution via oral gavage. The volume and concentration should be determined in pilot studies (e.g., 1-2 mL of a solution with a dose equivalent to human studies).
-
Immediately reposition the animal in the scanner and resume anesthesia.
-
-
Post-Contrast Imaging:
-
Acquire the same T1-weighted and T2-weighted sequences as in the pre-contrast scan at several time points post-administration (e.g., immediately, 15 min, 30 min, 60 min) to observe the transit of the contrast agent through the GI tract.
-
-
Image Analysis:
-
Visually compare pre- and post-contrast images for enhancement of the stomach and duodenum.
-
For quantitative analysis, draw regions of interest (ROIs) in the lumen of the stomach and small intestine, as well as in adjacent tissues (e.g., pancreas, liver) on both pre- and post-contrast images.
-
Calculate the signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR) to quantify the change in image contrast.
-
Protocols 5.4 & 5.5: Formulation and Quality Control
5.4 Formulation for Oral Administration: For clinical and preclinical use, this compound is typically supplied as a powder or effervescent granules.[7]
-
Weigh the required amount of FAC powder (e.g., 1200 mg).
-
Dissolve in a specified volume of water (e.g., 600 mL).[8]
-
For preclinical models, palatability may be improved by adding a non-interfering sweetener like sucrose.
-
For effervescent formulations, dissolve the granules in water to create a flavored drink.[7]
5.5 Assay for Iron Content: To ensure accurate dosing, the iron content of the synthesized or formulated agent should be verified.
-
Accurately weigh about 1 g of the FAC sample and dissolve it in 25 mL of water and 5 mL of hydrochloric acid in a glass-stoppered flask.
-
Add 4 g of potassium iodide and let stand for 15 minutes, protected from light.
-
Add 100 mL of water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution, using a starch indicator.
-
Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).
Safety and Toxicology
This compound is generally well-tolerated when administered orally. The iron is poorly absorbed from the complex in the GI tract, minimizing systemic iron overload. However, chronic high-dose oral administration of other iron citrate forms has been shown to induce iron accumulation and neurotoxicity in animal models, a consideration for long-term or high-frequency dosing studies.[10] The most common adverse events reported in human trials are minor gastrointestinal effects like diarrhea, nausea, and abdominal discomfort, which are typically self-limiting.[11]
References
- 1. Nuclear magnetic resonance contrast enhancement study of the gastrointestinal tract of rats and a human volunteer using nontoxic oral iron solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. CN108059596B - Preparation method of high-purity ferric ammonium citrate - Google Patents [patents.google.com]
- 4. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. essay.utwente.nl [essay.utwente.nl]
- 10. (ISMRM 2019) Chimeric Mouse Model for MRI Contrast Agent Evaluation [archive.ismrm.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing precipitation of Iron(III) ammonium citrate in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Iron(III) ammonium (B1175870) citrate (B86180) in stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of Iron(III) ammonium citrate solutions.
Problem: My this compound solution has turned cloudy or formed a precipitate.
| Question | Possible Cause | Solution |
| What is the pH of your solution? | High pH: The pH of the solution may be too high, leading to the hydrolysis of ferric iron and precipitation of ferric hydroxide. A neutral or alkaline pH can promote this reaction.[1] | Acidify the solution: Adjust the pH to a more acidic range, ideally between 3.5 and 5.0.[2] You can use a dilute acid like citric acid to lower the pH. |
| How was the solution prepared? | Incorrect order of addition: Adding components in the wrong order can lead to localized high concentrations and precipitation. | Follow the recommended protocol: Dissolve the this compound in water first, and then add any other components. If preparing a complex medium, add the iron solution last and with gentle stirring. |
| How are you storing the solution? | Exposure to light: this compound is light-sensitive, and prolonged exposure can cause it to be reduced to ferrous salts, which may have different solubility characteristics.[3][4] | Store in the dark: Use amber or opaque containers and store the solution in a dark place, such as a cabinet or refrigerator. |
| How old is your stock solution? | Solution instability over time: Stock solutions of this compound can become unstable over time, leading to precipitation.[4] | Prepare fresh solutions: It is recommended to prepare fresh solutions for immediate use whenever possible.[5] If storing, monitor for any signs of precipitation before use. |
Problem: The this compound powder is difficult to dissolve.
| Question | Possible Cause | Solution |
| What is the temperature of the solvent? | Low temperature: The solubility of this compound may be reduced at lower temperatures. | Gentle warming and sonication: Warm the solution gently while stirring. Sonication can also be used to aid dissolution.[5] Avoid excessive heat, as it may promote degradation. |
| What is the concentration of your solution? | High concentration: You may be trying to prepare a solution that is above the solubility limit of this compound. | Check solubility limits: The solubility of this compound is high in water (approximately 1200 g/L at 20°C).[3][6] Ensure your desired concentration does not exceed this. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a stable this compound stock solution?
A1: The optimal pH for a stable this compound stock solution is in the acidic range, typically between 3.5 and 5.0.[2] This acidic environment helps to prevent the hydrolysis of the ferric ion to insoluble ferric hydroxide.[1]
Q2: Why is citrate important in the this compound complex?
A2: Citrate acts as a chelating agent, binding to the ferric iron (Fe³⁺) to form a stable, soluble complex.[7] This chelation prevents the iron from precipitating out of solution, especially at physiological pH.[7][8]
Q3: Can I use heat to dissolve this compound?
A3: Yes, gentle heating and sonication can be used to aid in the dissolution of this compound if you are encountering difficulties.[5] However, it is important to avoid prolonged or excessive heating, as this may degrade the complex.
Q4: How should I store my this compound stock solution?
A4: To ensure the stability of your stock solution, it should be stored in a tightly sealed, light-protected container (e.g., an amber bottle) at a cool and consistent temperature.[3][9] It is also recommended to prepare fresh solutions when possible.[5]
Q5: What is the difference between the brown and green forms of this compound?
A5: The brown and green forms of this compound differ in their iron content. The brown form generally has a higher iron content (around 16.5-22.5%) compared to the green form (around 14.5-16.0%).[10] Both are used as iron supplements and in various other applications.[4]
Data Presentation
Table 1: Solubility and pH of this compound
| Parameter | Value | Reference |
| Solubility in Water (at 20°C) | 1200 g/L | [3][6] |
| pH of a 100 g/L aqueous solution | 6.0 - 8.0 | [3][6] |
| Recommended pH for stable stock solution | 3.5 - 5.0 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (100 mg/mL)
Materials:
-
This compound (brown or green)
-
High-purity water (e.g., Milli-Q or deionized)
-
Citric acid (optional, for pH adjustment)
-
Sterile, light-protected storage bottles (e.g., amber glass bottles)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm filter for sterilization (optional)
Methodology:
-
Weigh out 10 g of this compound powder.
-
Add the powder to 80 mL of high-purity water in a beaker with a magnetic stir bar.
-
Stir the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 40-50°C) or sonication can be used to expedite dissolution.[5]
-
Once dissolved, allow the solution to cool to room temperature.
-
Measure the pH of the solution. If the pH is above 5.0, add a small amount of citric acid solution (e.g., 1 M) dropwise while stirring until the pH is within the 3.5-5.0 range.[2]
-
Bring the final volume of the solution to 100 mL with high-purity water.
-
If sterility is required, filter the solution through a 0.22 µm filter into a sterile, light-protected storage bottle.
-
Store the solution in the dark at 2-8°C.
Visualizations
Caption: Chemical equilibrium of this compound in solution.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. RU2377929C1 - Production method of food additive ferric ammonium (iii) citrate green - Google Patents [patents.google.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 柠檬酸铁 III 铵 about 18% Fe | Sigma-Aldrich [sigmaaldrich.com]
- 7. Iron Ammonium Citrate in Food & Nutrition - Ferric Ammonium Citrate [periodical.knowde.com]
- 8. benchchem.com [benchchem.com]
- 9. essecouk.com [essecouk.com]
- 10. fao.org [fao.org]
Technical Support Center: Iron(III) Ammonium Citrate Experiments
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(III) ammonium (B1175870) citrate (B86180).
Frequently Asked Questions (FAQs) & Troubleshooting
Solution Preparation & Stability
Question: My Iron(III) ammonium citrate solution appears cloudy or has precipitated. What should I do?
Answer: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
pH Imbalance: The stability of the solution is pH-dependent. Ensure the pH is neutral (around 7.0) by neutralizing the reaction mixture with ammonia (B1221849) during preparation.[1]
-
Contamination: Impurities can act as nucleation sites for precipitation. Use high-purity water (distilled or deionized) and ensure all glassware is thoroughly cleaned.
-
Incorrect Storage: this compound is sensitive to light and can be reduced to ferrous salts, which may be less soluble.[1][2] Always store solutions in amber bottles or protected from light in a cool, dry place.[3] The compound is also hygroscopic, meaning it absorbs moisture from the air, which can affect stability.[2][4]
Troubleshooting Steps:
-
Check the pH of your solution and adjust to ~7.0 with a dilute ammonia solution if necessary.
-
If the issue persists, filter the solution to remove any impurities or precipitates.[1]
-
Prepare a fresh solution using high-purity reagents and water, paying close attention to the storage conditions.
Question: The color of my this compound solution has changed unexpectedly. Why did this happen?
Answer: this compound exists in two primary forms: a brown/reddish-brown version and a green version.[5][6] The green form is generally more sensitive to light.[1] An unexpected color change, particularly a shift towards a bluish-green in a mixed sensitizer (B1316253) solution for cyanotypes, could indicate premature reduction of the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
Potential Causes:
-
Light Exposure: Exposure to UV light can reduce the ferric iron.[2][8]
-
Age of Compound: An older batch of this compound may have deteriorated.[7]
-
Contamination: The presence of reducing agents as contaminants can also cause this change.
Troubleshooting Steps:
-
Minimize light exposure during preparation and storage.
-
If you suspect premature reduction in a cyanotype sensitizer, you can try adding a few drops of a dilute (e.g., 3%) hydrogen peroxide solution to oxidize the ferrous ions back to ferric ions.[7] Add it cautiously until any fizzing stops.[7]
-
If the problem continues, it is best to use a fresh supply of this compound.
Cyanotype Process Troubleshooting
Question: My cyanotype prints are faint, have low density, or wash away completely. What is going wrong?
Answer: This is a common issue in the cyanotype process and can be linked to several factors, often related to the quality of the this compound or the paper used.[9]
-
Inconsistent Chemical Quality: Commercial this compound can be highly variable in its composition, which affects its performance.[9] The green form is generally recommended for cyanotypes for more consistent and stronger results.[9][10]
-
Poor Absorption: The sensitizer solution may not be properly absorbed by the paper, leading to the Prussian blue pigment washing off during processing.[9]
-
Incorrect Exposure: Under-exposure will result in a faint image that can wash out.[11]
-
Washing Water pH: Highly alkaline tap water can act as a bleach and cause the image to fade during washing.[12]
Troubleshooting Steps:
-
Ensure you are using the green form of this compound for your sensitizer solution.[10]
-
Experiment with different types of paper. A harder, smoother surface often yields better results.[13]
-
Increase your exposure time. The darkest areas of your print should appear blue-gray before washing.[11]
-
If you suspect your tap water is alkaline, use distilled water for the initial wash or add a small amount of a weak acid like citric acid.[9][11]
-
Adding a small amount of hydrogen peroxide to the first rinse water can sometimes help to intensify the blue color.[12]
Question: There is a blue fog in the highlights of my cyanotype prints that won't wash out. What is the cause?
Answer: This "fogging" is often due to the presence of ferrous ions (Fe²⁺) in the sensitizer solution before exposure to light.[7] When the sensitizer is mixed, the ferrous ions react immediately with the potassium ferricyanide (B76249) to form Prussian blue, leading to a blue tint on the unexposed areas of the paper.[7]
Potential Causes:
-
Deteriorated Chemicals: The this compound may be old or have been improperly stored, leading to the reduction of ferric ions.[7]
-
Contamination: The presence of reducing agents in your water or on your paper can also cause this issue.
Troubleshooting Steps:
-
As a corrective measure, you can add a few drops of a dilute hydrogen peroxide solution to your this compound solution before mixing it with the potassium ferricyanide. This will re-oxidize the ferrous ions to ferric ions.[7]
-
Always use fresh chemicals and distilled water for preparing your solutions.
-
Store your sensitized paper in a dark, dry place before use.
Cell Culture Applications
Question: I am observing variability in cell growth and performance when using this compound in my cell culture media. What could be the cause?
Answer: Variability in cell culture experiments using this compound can often be traced back to impurities in the iron source.[14]
-
Trace Element Impurities: Commercial grades of this compound can contain varying levels of trace elements like manganese and copper.[14] These impurities can significantly impact cell metabolism, growth, and even the quality attributes of recombinant proteins.[14] For instance, manganese has been shown to increase cell growth and alter glycosylation patterns in some CHO cell lines.[14] In other cases, copper impurities were found to be the cause of reduced cell performance.
-
Transfection Inhibition: this compound has been identified as a critical factor that can impede the efficiency of DNA transfection in CHO cells, particularly with liposomal and polymer-based transfection agents.[15]
Troubleshooting Steps:
-
Use a high-purity, low-impurity grade of this compound specifically designated for cell culture applications to ensure consistency between batches.
-
If you suspect impurities are affecting your results, you may need to analyze your iron source for trace elements.
-
For transfection experiments, consider using a medium depleted of this compound during the transfection process. It can be added back to the culture medium as early as 0.5 hours post-transfection to maintain cell viability without significantly impacting transfection efficiency.[15]
Data & Protocols
Chemical Properties & Composition
The two common forms of this compound differ in their iron content and appearance.
| Property | Brown Ferric Ammonium Citrate | Green Ferric Ammonium Citrate |
| Appearance | Thin, transparent brown, reddish-brown, or garnet red scales or granules; brownish-yellow powder.[6] | Thin, transparent green scales, granules, or powder; transparent green crystals.[6] |
| Iron (Fe) Content | 16.5% - 22.5%[6] | 14.5% - 16.0%[6] |
| Solubility | Very soluble in water; insoluble in ethanol.[6] | Very soluble in water; insoluble in ethanol.[6] |
| Light Sensitivity | Reduced to ferrous salt by light.[8] | More readily reduced by light than the brown form.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes a common method for preparing this compound.[16]
-
Step 1: In a suitable vessel, add 280g of citric acid to 500mL of water and heat the mixture to 60°C ± 5°C.[1][16]
-
Step 2: Begin stirring and slowly add 50g of iron powder. Gradually increase the temperature to 80°C ± 5°C.[1][16]
-
Step 3: Maintain the temperature at 80°C ± 5°C and continue stirring the solution for 4 hours.[1][16]
-
Step 4: Cool the solution to 40°C ± 5°C. Add 28% hydrogen peroxide to oxidize any remaining ferrous ions to ferric ions.[1][16]
-
Step 5: Neutralize the reaction mixture to a pH of 7 with ammonia.[1]
-
Step 6: Filter the solution to remove any impurities.[1]
-
Step 7: The resulting solution can then be concentrated and dried if a solid product is required.[1]
Protocol 2: Classic Cyanotype Sensitizer Preparation
This protocol outlines the preparation of the two-part sensitizer solution for cyanotype printing.[12][13]
-
Solution A: Dissolve 10g of green this compound in enough distilled water to make a final volume of 100mL.
-
Solution B: Dissolve 25g of potassium ferricyanide in enough distilled water to make a final volume of 100mL.
Usage:
-
In subdued light, mix equal volumes of Solution A and Solution B.[13]
-
Coat the mixture evenly onto a suitable paper or fabric.
-
Allow the coated material to dry completely in the dark.
-
The mixed sensitizer has a short shelf life and should be used shortly after preparation.[9]
Visual Guides
References
- 1. Page loading... [guidechem.com]
- 2. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]
- 3. Ferric ammonium citrate(1185-57-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. georgeweil.com [georgeweil.com]
- 5. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Problems with ammonium iron citrate in cyanotype | Photrio.com Photography Forums [photrio.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. mikeware.co.uk [mikeware.co.uk]
- 10. cyanoprints.com [cyanoprints.com]
- 11. Brown Ammonium ferricyanide - turns pale greyish blue-Ned help | Photrio.com Photography Forums [photrio.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cyanotype printing process – Trond Sandmo [trondsandmo.com]
- 14. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101704738B - Production method of ammonium ferric citrate - Google Patents [patents.google.com]
Technical Support Center: Iron(III) Ammonium Citrate in Solution
Welcome to the technical support center for Iron(III) Ammonium Citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues encountered when working with solutions of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and use of Iron(III) Ammonium Citrate solutions.
Issue 1: My freshly prepared this compound solution is not the expected color or appears cloudy.
-
Question: Why does my this compound solution have an unexpected color or turbidity immediately after preparation?
-
Answer: This can be due to several factors:
-
Quality of the starting material: The solid this compound exists in two forms, a green and a brown powder.[1] The green form is more light-sensitive than the brown form.[1][2] Ensure you are using the correct form for your application. The use of old or improperly stored solid material can also lead to issues. The compound is hygroscopic and can absorb moisture from the air, which may affect its solubility and the clarity of the solution.[3][4]
-
Water quality: Use distilled or deionized water to avoid contaminants that could react with the iron complex.
-
Incomplete dissolution: Ensure the compound is fully dissolved by stirring thoroughly. Gentle warming may aid dissolution, but avoid excessive heat as it can accelerate degradation.[3]
-
Issue 2: The color of my solution has changed over time (e.g., darkened or changed hue).
-
Question: What causes the color of my this compound solution to change during storage?
-
Answer: Color change is a primary indicator of degradation. This compound is sensitive to light, which can cause the reduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[2][5] This photochemical reaction is the basis for its use in cyanotype photography.[6][7] This reduction will alter the color of the solution. To mitigate this, always store the solution in light-resistant containers.[8]
Issue 3: I observe precipitate or crystal formation in my stored solution.
-
Question: Why is there a precipitate forming in my this compound solution?
-
Answer: Precipitate formation can be due to a few reasons:
-
Temperature: Storage at low temperatures or in a refrigerator can lead to crystallization if the solution is near saturation.[9]
-
pH changes: The stability of the iron complex is pH-dependent. A significant shift in pH can lead to the precipitation of iron hydroxides or other insoluble species. The typical pH of an this compound solution is between 6.0 and 8.0.[3]
-
Degradation: Over time, degradation products may be less soluble than the original complex, leading to precipitation.
-
Issue 4: I suspect microbial growth in my solution.
-
Question: There appears to be mold or other microbial growth in my solution. Is this common and how can I prevent it?
-
Answer: Yes, solutions of this compound, particularly if not stored properly, can be susceptible to mold growth.[10] This is a common issue, especially in solutions intended for applications like cyanotype. To prevent this, prepare solutions under sterile conditions if possible, and store them in a cool, dark place.[9][11] For some applications, the addition of a fungicide may be possible, but this should be carefully considered to avoid interference with your experiment.[12]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for an this compound solution?
A1: To maximize stability, the solution should be stored in a tightly closed, light-resistant container in a cool, dry place.[8] Avoid exposure to direct sunlight and extreme temperatures.[2]
Q2: How does light exposure affect the stability of the solution?
A2: this compound is light-sensitive.[8][13] Ultraviolet (UV) light, in particular, can reduce the ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions, leading to a chemical change in the solution and affecting its performance in experiments.[6][7]
Q3: What is the expected shelf life of an this compound solution?
A3: The shelf life can vary depending on storage conditions and the required purity for the application. For sensitive applications, it is recommended to use freshly prepared solutions. Some sources suggest a nominal shelf life of 12 months for commercially prepared solutions when stored correctly.[9] However, for laboratory use, a shorter timeframe is advisable, especially once the container has been opened.
Q4: Are there any known incompatibilities for this compound solutions?
A4: Yes, this compound is incompatible with strong oxidizing agents, iodides, and tannins.[2][5] Contact with these substances should be avoided.
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solution
| Factor | Effect on Stability | Mitigation Strategies |
| Light | Causes photoreduction of Fe³⁺ to Fe²⁺, leading to color change and loss of efficacy.[2][5] | Store solutions in amber or opaque containers.[8] Avoid exposure to UV and direct sunlight.[2] |
| Temperature | High temperatures can accelerate degradation.[3] Low temperatures can cause crystallization.[9] | Store at a cool, consistent room temperature.[9] Avoid freezing or refrigeration unless specified. |
| pH | The solution is typically stable in a pH range of 6.0-8.0.[3] Deviations can lead to precipitation. | Use high-purity water for preparation and buffer the solution if the experimental conditions require it and it does not interfere with the application. |
| Air Exposure | The solid is hygroscopic and can absorb moisture, which may affect solution concentration and stability.[3] | Keep containers tightly sealed when not in use.[8] |
| Microbial Growth | Solutions can be prone to mold growth, especially during prolonged storage.[10] | Prepare solutions in a clean environment. Store in a cool, dark place.[9] Consider sterile filtration for critical applications. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials:
-
This compound (specify green or brown form)
-
High-purity distilled or deionized water
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Light-resistant storage bottle
-
-
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Add approximately 75% of the final volume of distilled water to the volumetric flask.
-
Place the stir bar in the flask and begin stirring at a moderate speed.
-
Slowly add the weighed this compound to the vortex of the stirring water.
-
Continue stirring until the solid is completely dissolved. Avoid vigorous stirring that could introduce excessive air.
-
Once dissolved, add distilled water to bring the solution to the final volume mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a clean, labeled, light-resistant storage bottle.
-
Store in a cool, dark place.
-
Protocol 2: Qualitative Assessment of Solution Degradation
This protocol is adapted from the principles of cyanotype photography to visually assess the reduction of Fe³⁺ to Fe²⁺.
-
Materials:
-
Your this compound solution
-
Freshly prepared 10% (w/v) Potassium Ferricyanide solution
-
White spot plate or a white ceramic dish
-
Droppers
-
-
Procedure:
-
In a well of the spot plate, place one drop of your this compound solution.
-
To the same well, add one drop of the 10% Potassium Ferricyanide solution.
-
Gently mix the drops.
-
Observation:
-
Fresh/Stable Solution: A stable this compound solution should result in a yellowish or greenish-brown color upon mixing.
-
Degraded Solution: If a significant amount of Fe²⁺ is present due to degradation, a dark blue precipitate (Prussian blue) will form immediately. The intensity of the blue color is indicative of the extent of degradation.
-
-
Visualizations
Caption: Troubleshooting flowchart for common stability issues.
Caption: Simplified degradation pathway of this compound.
References
- 1. Ammonium ferric citrate CAS#: 1185-57-5 [m.chemicalbook.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. parchem.com [parchem.com]
- 7. cyanoprints.com [cyanoprints.com]
- 8. tmmedia.in [tmmedia.in]
- 9. essecouk.com [essecouk.com]
- 10. tscpl.org [tscpl.org]
- 11. neogen.com [neogen.com]
- 12. Care & Feeding: Light Sensitive Iron Salts [specialeditionartproject.com]
- 13. fishersci.co.uk [fishersci.co.uk]
degradation of Iron(III) ammonium citrate in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Iron(III) ammonium (B1175870) citrate (B86180) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Iron(III) ammonium citrate?
A1: The primary factors leading to the degradation of this compound are exposure to light, elevated temperatures, and suboptimal pH levels.[1][2] It is also sensitive to moisture (hygroscopic) and can react with strong oxidizing agents.[1][2]
Q2: How does light affect the stability of this compound solutions?
A2: this compound is highly sensitive to light.[1][2] Exposure to light, particularly UV and visible light, induces a photochemical reaction.[3][4] This process involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and the subsequent oxidation and decarboxylation of the citrate ligand, which can lead to the release of CO₂ and other volatile organic compounds.[3] This can result in a color change of the solution and a loss of efficacy.
Q3: What is the effect of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. Thermal decomposition is a multi-step process that begins with the loss of water molecules (dehydration) at temperatures between 32.9 and 144.8 °C.[5] At higher temperatures, the organic citrate component undergoes combustion, and the compound ultimately decomposes to form iron(III) oxide.[5] For optimal stability, it should be stored in a cool, dry place.[2]
Q4: How does the pH of a solution affect the stability of this compound?
A4: The pH of the solution plays a crucial role in the stability and speciation of iron-citrate complexes.[6][7] The structure of the complex between iron and citric acid varies with pH, which in turn affects its susceptibility to degradation.[8][9] Deviations from the optimal pH range (typically near-neutral for many applications) can lead to precipitation or accelerated degradation. For instance, at highly acidic pH, the photoreduction of Fe(III) can be complete, while at higher pH, the Fe(II) formed can be reoxidized and polymerize.[6]
Q5: Can this compound undergo biodegradation?
A5: Yes, the biodegradation of iron-citrate complexes is possible and depends on the specific structure of the complex.[8] Some bacterial species can metabolize certain forms of iron-citrate complexes, which can be a factor in long-term experiments or in non-sterile conditions.[8]
Troubleshooting Guides
Issue 1: The this compound solution has changed color (e.g., from greenish-brown to a more intense blue/green).
-
Question: Why has my this compound solution changed color, and what does it indicate?
-
Answer: A color change, particularly the appearance of a bluish or more intense green hue, often indicates the partial reduction of Iron(III) to Iron(II).[10] This is a common sign of photodegradation, especially if the solution has been exposed to light.[4][10] This can affect the performance of the reagent, for example, by causing fogging in applications like cyanotype photography.[10]
-
Question: How can I resolve the issue of a color-changed solution?
-
Answer: If the degradation is minor, you may be able to rescue the solution by re-oxidizing the ferrous iron (Fe²⁺) back to ferric iron (Fe³⁺). This can sometimes be achieved by introducing a mild oxidizing agent. For some applications, bubbling air or oxygen through the solution may help. However, for sensitive experiments, it is highly recommended to prepare a fresh solution from solid material that has been properly stored.
Issue 2: A precipitate has formed in my this compound solution.
-
Question: What causes the formation of a precipitate in the solution?
-
Answer: Precipitate formation can be due to several factors, including a significant shift in pH, interaction with other components in a complex medium, or advanced degradation leading to the formation of insoluble iron hydroxides or oxides.[11] Changes in temperature can also affect solubility.
-
Question: What should I do if a precipitate forms?
-
Answer: Do not use a solution with a precipitate for your experiments, as the concentration of the soluble iron complex will be inaccurate. The solution should be discarded. To prevent this, ensure the pH of your solution is maintained within the recommended range and that it is compatible with all other components in your experimental medium. Always use high-purity water for solution preparation.
Issue 3: Inconsistent experimental results when using this compound.
-
Question: Why am I seeing variability in my results between different batches of this compound solution?
-
Answer: Inconsistent results are often linked to the degradation of the stock solution over time. If you are using a stock solution that is repeatedly exposed to light and ambient temperatures, its composition will change. The formation of Fe(II) and the degradation of the citrate ligand will alter its reactivity.
-
Question: How can I ensure consistent results?
-
Answer: Always prepare fresh solutions of this compound for critical experiments. Store the solid material in a tightly sealed, light-proof container in a cool, dry place.[2] If a stock solution must be used, store it protected from light (e.g., in an amber bottle or wrapped in foil) and refrigerated. It is good practice to qualify a new batch of solution to ensure it performs as expected before using it in a large-scale or critical experiment.
Data Presentation
The degradation of this compound is influenced by several factors. The following table summarizes the key conditions and their observed effects on the stability of the compound.
| Factor | Condition | Observed Effect on Degradation | Reference |
| Light Exposure | Irradiation with UV/visible light | Significant photochemical degradation, with up to 80% mass loss in 24 hours. The rate of mass loss can accelerate by a factor of 10 during irradiation. | [3] |
| Relative Humidity (RH) | Increased RH | Increased rate of particle mass loss during photochemical degradation. | [3] |
| Temperature | 32.9 – 144.8 °C | Dehydration (loss of water molecules). | [5] |
| > 200 °C | Self-combustion and decomposition of the organic components. | [5] | |
| > 400 °C | Decomposition of nitrogen-containing byproducts. | [5] | |
| ~560 – 610 °C | Initiation of iron(III) oxide formation. | [5] | |
| pH | Highly Acidic (e.g., pH 1.5) | Complete photoreduction of Fe(III) to Fe(II). | [6] |
| Higher pH (e.g., 5.5, 7.0) | Photodegradation leads to Fe(II) citrate, which can then be reoxidized and polymerize. | [6] | |
| Biodegradation | Presence of certain bacteria | Degradation of specific iron-citrate complexes (e.g., bidentate [Fe(III)(OH)₂ cit]). | [8] |
Experimental Protocols
Protocol 1: Assessment of Photostability of this compound Solution
Objective: To determine the effect of light exposure on the concentration of Iron(III) in an this compound solution.
Methodology:
-
Solution Preparation:
-
Prepare a 1% (w/v) solution of this compound in high-purity water.
-
Prepare the solution in a dark room or under red light to minimize initial degradation.
-
Divide the solution into two amber, sealed vials and two clear, sealed vials.
-
-
Experimental Setup:
-
Wrap the amber vials completely in aluminum foil to serve as the "dark" control.
-
Place all four vials (two clear, two amber) under a broad-spectrum light source with a known intensity.
-
Maintain a constant temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from one clear and one amber vial.
-
Determine the concentration of Fe(III) in the samples using a suitable analytical method. A common method is iodometric titration:
-
Accurately transfer a known volume of the sample into a glass-stoppered flask.
-
Add 25 mL of water and 5 mL of hydrochloric acid.
-
Add 4 g of potassium iodide, stopper the flask, and let it stand in the dark for 15 minutes.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution, using a starch indicator.
-
Perform a blank determination. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).
-
-
-
Data Analysis:
-
Calculate the percentage of Fe(III) remaining at each time point for both the light-exposed and dark control samples.
-
Plot the percentage of Fe(III) remaining against time for both conditions to visualize the rate of photodegradation.
-
Protocol 2: Assessment of Thermal Stability of this compound
Objective: To determine the thermal decomposition profile of solid this compound.
Methodology:
-
Instrumentation:
-
Use a Thermogravimetric Analyzer (TGA) calibrated according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry, powdered this compound into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Plot the TGA curve (percentage weight loss vs. temperature).
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates, which correspond to the different stages of decomposition.
-
Mandatory Visualizations
Caption: Photochemical degradation of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. fao.org [fao.org]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of Ferric ammonium citrate? [synapse.patsnap.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. eCFR :: 21 CFR 184.1296 -- Ferric ammonium citrate. [ecfr.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. libjournals.unca.edu [libjournals.unca.edu]
Technical Support Center: Optimizing Buffer Conditions for Iron(III) Ammonium Citrate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Iron(III) ammonium (B1175870) citrate (B86180) in solution. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Iron(III) ammonium citrate solutions?
A1: The optimal pH for this compound stability is crucial for preventing degradation. While a definitive optimal pH for all conditions is not established in the literature, a neutral to slightly acidic pH range is generally recommended for aqueous solutions. A 10% solution of this compound typically has a pH between 6.0 and 8.0.[1][2] Photodegradation studies have shown that pH significantly influences the degradation pathway; highly acidic conditions (pH 1.5) can lead to the complete reduction of Fe(III) to Fe(II), while at higher pH values (up to 7.0), the photodegradation product is Fe(II) citrate, which can later reoxidize and polymerize.[3][4] For practical purposes, maintaining the pH within a 6.0-7.5 range is a reasonable starting point for stability.
Q2: How does light exposure affect the stability of this compound solutions?
A2: this compound is highly sensitive to light, particularly UV light.[3] Exposure to light can induce a photochemical reaction where the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).[3][4] This is the fundamental principle behind its use in the cyanotype photographic process. This degradation can occur rapidly, leading to a loss of potency and the formation of precipitates. Therefore, it is critical to protect solutions from light at all stages of preparation, storage, and handling by using amber-colored containers or by wrapping containers in aluminum foil.[5]
Q3: What is the recommended storage temperature for this compound solutions?
Q4: Which buffer system is best for stabilizing this compound?
-
Citrate Buffers: Using a citrate buffer may be a suitable choice as citrate is already a component of the complex. This can help maintain equilibrium and prevent the dissociation of the citrate ligand from the iron.
-
Phosphate (B84403) Buffers: Caution is advised when using phosphate buffers. Phosphate can interact with the iron-citrate complex and, in some biological systems, has been shown to play a role in the iron insertion process, suggesting a direct interaction.[1] In other contexts, phosphate has been observed to decrease the stability of citrate-capped nanoparticles, which could potentially translate to the iron complex.[8]
-
Acetate Buffers: Acetate buffers are another common choice in the slightly acidic to neutral pH range and could be evaluated in stability studies.
Ultimately, the choice of buffer should be validated through a stability study for your specific formulation and application.
Q5: Are there different forms of this compound, and does this affect stability?
A5: Yes, this compound is available in two main forms: a brown variety and a green variety. The two forms have different iron content percentages.[9][10] The specific composition can be complex and may not be strictly defined.[9] For consistency in experimental results, it is recommended to use the same form from the same supplier for all related experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution changes color (e.g., from green/brown to a different shade or becomes colorless). | Light-induced degradation (photoreduction of Fe³⁺ to Fe²⁺). | Immediately protect the solution from all light sources. Use amber vials or wrap containers in foil. Prepare fresh solutions if significant color change has occurred. |
| Precipitate forms in the solution over time. | Change in pH, leading to the formation of insoluble iron hydroxides. Polymerization of degradation products. | Check the pH of the solution and adjust if necessary. Ensure the buffer capacity is sufficient. Store the solution at a cooler temperature (e.g., 2-8°C) to slow down degradation reactions. |
| Loss of assay value or potency in the formulation. | Chemical degradation due to factors like light, temperature, or inappropriate pH. | Review storage conditions. Conduct a stability study to determine the optimal pH and buffer. Ensure solutions are protected from light and stored at an appropriate temperature. |
| Inconsistent experimental results between batches. | Variation in the grade (brown vs. green) or supplier of this compound. Insufficiently controlled buffer pH. | Standardize the source and grade of the raw material. Prepare buffers carefully and verify the final pH of the solution before use. |
Data Presentation: Stability Study Template
| Condition | Buffer System | pH | Time Point | Appearance | pH (at Time Point) | Assay (% of Initial) |
| 25°C / Ambient Light | 0.1 M Citrate | 6.5 | 0 days | Clear, brown | 6.50 | 100.0% |
| 7 days | ||||||
| 14 days | ||||||
| 30 days | ||||||
| 25°C / Dark | 0.1 M Citrate | 6.5 | 0 days | Clear, brown | 6.50 | 100.0% |
| 7 days | ||||||
| 14 days | ||||||
| 30 days | ||||||
| 40°C / Dark | 0.1 M Citrate | 6.5 | 0 days | Clear, brown | 6.50 | 100.0% |
| 7 days | ||||||
| 14 days | ||||||
| 30 days | ||||||
| 25°C / Dark | 0.1 M Phosphate | 6.5 | 0 days | Clear, brown | 6.50 | 100.0% |
| 7 days | ||||||
| 14 days | ||||||
| 30 days |
Experimental Protocols
Protocol: Accelerated Stability Study of an this compound Solution
This protocol outlines a general method for assessing the stability of this compound in a selected buffer system under accelerated conditions.
-
Preparation of Buffer Solution (Example: 0.1 M Citrate Buffer, pH 6.5):
-
Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate.
-
Titrate the citric acid solution with the sodium citrate solution until a stable pH of 6.5 is reached, monitoring with a calibrated pH meter.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
In a light-protected volumetric flask (e.g., wrapped in foil), dissolve the powder in the prepared buffer solution.
-
Stir until fully dissolved. Ensure the final concentration is accurately known.
-
-
Stability Sample Preparation and Storage:
-
Aliquot the stock solution into multiple amber glass vials, ensuring a consistent volume in each.
-
Seal the vials tightly.
-
Place the vials into a stability chamber set to the desired accelerated condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[5]
-
Place a corresponding set of vials in a control environment (e.g., 2-8°C, protected from light).
-
-
Time Point Testing:
-
At designated time points (e.g., 0, 7, 14, and 30 days), remove one vial from the stability chamber and one from the control environment.
-
Allow the vials to equilibrate to room temperature.
-
Visually inspect the samples for any changes in color, clarity, or for the formation of precipitate.
-
Measure the pH of the solution.
-
Determine the concentration of this compound using a validated stability-indicating assay method (e.g., HPLC or titration).[9]
-
-
Data Analysis:
-
Record all data in a table (see Data Presentation section).
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. The role of citrate and phosphate anions in the mechanism of iron(III) sequestration by ferric binding protein: Kinetic studies of holoprotein formation of wild type and engineered mutants of FbpA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. researchgate.net [researchgate.net]
- 4. New aspects of the photodegradation of iron(III) citrate: spectroscopic studies and plant-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lnct.ac.in [lnct.ac.in]
- 6. essecouk.com [essecouk.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Endotoxin Removal from Iron(III) Ammonium Citrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the removal of endotoxins from Iron(III) ammonium (B1175870) citrate (B86180) solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the endotoxin (B1171834) removal process for Iron(III) ammonium citrate solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during the procedure. | pH shift: The solution's pH may have shifted outside the stable range for this compound (typically pH 6-8) due to buffer exchange or the addition of reagents.[1] | 1. Monitor the pH of the solution throughout the process. 2. Use buffers within the pH 6-8 range for all steps. 3. If a pH shift is unavoidable for a specific step, perform it rapidly and return to the stable pH range as quickly as possible. |
| Incompatible reagents: The use of strong acids, bases, or certain detergents may be causing the complex salt to degrade or precipitate. | 1. Avoid using harsh chemicals. 2. If considering a detergent-based method, perform a small-scale compatibility test first. | |
| High endotoxin levels remain after purification. | Method inefficiency: The chosen method may not be optimal for the specific endotoxin concentration or solution matrix. | 1. For Ultrafiltration: Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate (e.g., 10-30 kDa) to retain endotoxin aggregates while allowing the smaller this compound to pass through.[] 2. For Anion-Exchange Chromatography: Optimize binding conditions (pH, ionic strength) to ensure efficient endotoxin capture. 3. Consider combining two different methods for enhanced clearance. |
| Re-contamination: The solution may have been re-contaminated after the purification step. | 1. Use sterile, depyrogenated labware (glassware baked at 250°C for at least 30 minutes) for all steps following purification.[3] 2. Work in a laminar flow hood to minimize environmental contamination. 3. Filter the final product through a 0.22 µm sterile filter. | |
| Inconsistent or invalid Limulus Amebocyte Lysate (LAL) test results. | LAL test inhibition or enhancement: Iron salts are known to interfere with the LAL assay, potentially leading to false negative (inhibition) or false positive (enhancement) results.[4][5] | 1. Perform an inhibition/enhancement control for your specific this compound solution as per pharmacopeial guidelines.[6] 2. Dilute the sample with endotoxin-free water to a point where interference is overcome, ensuring the dilution does not exceed the Maximum Valid Dilution (MVD).[7] 3. Prepare sample dilutions in saline or specific buffers (e.g., Tris) instead of water, as this can minimize interference from iron salts.[4] |
| Product loss during the purification process. | Non-specific binding: The endotoxin removal matrix (e.g., activated carbon, some chromatography resins) may be adsorbing the this compound. | 1. If using activated carbon, perform a preliminary test to quantify product loss. 2. For Anion-Exchange Chromatography, select a resin and buffer conditions that promote endotoxin binding while minimizing interaction with the iron complex. 3. Ultrafiltration is often a good alternative to minimize product loss due to non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: Why can't I use dry heat to depyrogenate my this compound solution?
A1: Dry heat depyrogenation requires high temperatures (e.g., 250°C). This compound is a complex salt that will undergo thermal decomposition at these temperatures, leading to the degradation of your product.[8][9]
Q2: What is the principle behind Ultrafiltration for endotoxin removal?
A2: Endotoxins in aqueous solutions tend to form large aggregates or micelles, with molecular weights ranging from 100 to 1,000 kDa.[][10] this compound has a much smaller molecular weight (approximately 262 g/mol ). Ultrafiltration uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO), typically between 10 and 30 kDa. This allows the smaller this compound molecules to pass through the membrane while retaining the larger endotoxin aggregates.
Q3: How does Anion-Exchange Chromatography remove endotoxins?
A3: Endotoxins have a net negative charge at a pH above 2 due to phosphate (B84403) and carboxyl groups in their structure.[10] Anion-exchange chromatography uses a positively charged stationary phase (resin). When the this compound solution is passed through the column under appropriate pH and ionic strength conditions, the negatively charged endotoxins bind to the positively charged resin, while the target compound, if not negatively charged under the same conditions, flows through.
Q4: My LAL test results are showing inhibition. What does this mean and what should I do?
A4: Inhibition occurs when a substance in your sample interferes with the enzymatic cascade of the LAL test, leading to an underestimation of the true endotoxin level.[7] This can result in a false negative result. To overcome this, you should perform a method suitability test by spiking a known amount of endotoxin into your sample and ensuring you can recover it. Often, diluting your sample with endotoxin-free LAL reagent water can mitigate inhibition.[7] It has also been shown that preparing sample dilutions in saline or certain buffers can suppress interference from iron salts.[4]
Q5: Is it better to prevent endotoxin contamination or to remove it afterwards?
A5: Prevention is always the preferred strategy. Endotoxin removal processes can be costly, time-consuming, and may lead to product loss. Implementing robust contamination control measures, such as using endotoxin-free raw materials and water, maintaining aseptic techniques, and regularly sanitizing equipment, is crucial to minimize the need for downstream removal steps.
Experimental Protocols
The following are detailed methodologies for the recommended endotoxin removal techniques for this compound solutions. Note: All procedures should be performed using sterile, depyrogenated labware and reagents to prevent re-contamination.
Protocol 1: Endotoxin Removal by Ultrafiltration
This method is suitable for separating large endotoxin aggregates from the smaller this compound molecule.
Materials:
-
Stirred-cell ultrafiltration unit or tangential flow filtration (TFF) system
-
Ultrafiltration membrane (e.g., 10 kDa or 30 kDa MWCO)
-
Endotoxin-free buffer (e.g., sterile, endotoxin-free water or a buffer with a pH of 6-8)
-
Peristaltic pump (for TFF)
-
Nitrogen gas source (for stirred-cell)
-
Sterile, depyrogenated collection vessels
Procedure:
-
System Preparation: Assemble the ultrafiltration unit with the chosen membrane according to the manufacturer's instructions. Sanitize and flush the entire system with endotoxin-free water or buffer to remove any potential contaminants.
-
Sample Loading: Add the this compound solution to the reservoir of the ultrafiltration unit.
-
Filtration (Diafiltration):
-
Stirred-Cell: Pressurize the cell with nitrogen gas to force the solution through the membrane. Collect the filtrate, which contains the purified this compound. Add endotoxin-free buffer to the cell at the same rate as the filtrate is being collected to wash the retained endotoxins. Repeat this process for 3-5 volume exchanges.
-
TFF: Recirculate the solution through the membrane module. The filtrate (permeate) containing the purified product is collected. Continuously add endotoxin-free buffer to the retentate tank at the same rate as the permeate is being removed. Perform 3-5 diafiltration volumes.
-
-
Concentration (Optional): After diafiltration, if a more concentrated solution is desired, stop adding buffer and continue filtration until the desired volume is reached.
-
Product Recovery: Collect the purified this compound solution from the filtrate/permeate line.
-
Validation: Test the final product for endotoxin levels using the LAL test, ensuring to perform inhibition/enhancement controls. Also, verify the concentration of this compound to calculate yield.
Protocol 2: Endotoxin Removal by Anion-Exchange Chromatography
This method utilizes the negative charge of endotoxins to bind them to a positively charged resin.
Materials:
-
Anion-exchange chromatography column (e.g., a strong anion-exchanger like Quaternary Ammonium (Q)-based resin)
-
Chromatography system (e.g., FPLC or a peristaltic pump with pressure gauge)
-
Endotoxin-free equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Endotoxin-free regeneration solution (e.g., 1-2 M NaCl)
-
Endotoxin-free sanitization solution (e.g., 0.5-1 M NaOH)
-
Sterile, depyrogenated collection tubes
Procedure:
-
Column Packing and Sanitization: Pack the column with the anion-exchange resin according to the manufacturer's protocol. Sanitize the column by flowing 3-5 column volumes of 0.5 M NaOH, followed by a thorough wash with endotoxin-free water until the pH is neutral.
-
Equilibration: Equilibrate the column with 5-10 column volumes of equilibration buffer until the pH and conductivity of the outlet stream match the buffer.
-
Sample Loading: Load the this compound solution onto the column at a pre-determined flow rate. The solution should be buffered to be compatible with the equilibration buffer.
-
Collection: Collect the flow-through fraction. Since the endotoxins are expected to bind to the column, this fraction should contain the purified this compound.
-
Washing: Wash the column with several volumes of equilibration buffer to ensure all of the product has eluted.
-
Elution and Regeneration (for column reuse): Elute the bound endotoxins using a high salt concentration buffer (e.g., 1-2 M NaCl). Regenerate and store the column as per the manufacturer's instructions.
-
Validation: Pool the flow-through fractions containing the product and test for endotoxin levels using the LAL test (with appropriate controls). Analyze the concentration of this compound to determine recovery.
Visualizations
References
- 1. carlroth.com:443 [carlroth.com:443]
- 3. researchgate.net [researchgate.net]
- 4. labcorp.com [labcorp.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. acciusa.com [acciusa.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aensiweb.com [aensiweb.com]
- 9. Removal Solutions for Endotoxins in Bioproducts Via Chromatography - Bio-Link [biolink.com]
- 10. Ferric ammonium citrate | CAS#:1185-57-5 | Chemsrc [chemsrc.com]
Validation & Comparative
A Researcher's Guide to Validating Cellular Iron Uptake from Iron(III) Ammonium Citrate
For researchers in cell biology and drug development, ensuring optimal and consistent cell culture conditions is paramount. Iron, a vital micronutrient, plays a critical role in cellular processes ranging from respiration to DNA synthesis. Iron(III) ammonium (B1175870) citrate (B86180) (FAC) is a commonly used supplement to deliver iron to cells in culture. However, validating its uptake and understanding its effects compared to other iron sources is crucial for reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of FAC with alternative iron supplements, details methods for quantifying intracellular iron, and offers standardized experimental protocols.
Comparison of Iron Sources for Cell Culture
The choice of an iron supplement can significantly impact cell growth, viability, and protein production. While FAC is widely used, its uptake mechanism and potential for inducing oxidative stress necessitate a careful evaluation against other available options.
| Iron Source | Mechanism of Uptake | Advantages | Disadvantages |
| Iron(III) Ammonium Citrate (FAC) | Primarily through transferrin-independent pathways; may also involve some transferrin receptor-mediated uptake after binding to transferrin in the medium. | - Highly soluble in culture media.- Cost-effective. | - Can induce oxidative stress and cytotoxicity at high concentrations. - Uptake is not as tightly regulated as transferrin-mediated uptake. - Commercial preparations can have batch-to-batch variability in trace element impurities, affecting cell performance. |
| Ferrous Sulfate (FeSO₄) | Primarily taken up through the divalent metal transporter 1 (DMT1). | - Ferrous iron (Fe²⁺) is more readily bioavailable than ferric iron (Fe³⁺). | - Can be unstable in solution and prone to oxidation.- Can also induce oxidative stress. |
| Transferrin-Bound Iron | Receptor-mediated endocytosis via the transferrin receptor 1 (TfR1). | - Mimics the natural physiological pathway of iron delivery.- Uptake is tightly regulated by the cell's iron needs, reducing the risk of iron overload and toxicity. | - More expensive than simple iron salts.- Can be of animal origin, raising concerns about variability and contamination. Recombinant options are available but at a higher cost. |
| Sucrosomial® Iron | A newer formulation where ferric pyrophosphate is encapsulated in a phospholipid and sucrose (B13894) ester matrix, facilitating absorption. | - High bioavailability.- Reduced gastrointestinal side effects in in vivo studies, suggesting better cellular tolerance. | - Less data available on its performance in a wide range of cell lines compared to traditional sources.- Higher cost. |
Quantifying Intracellular Iron: A Comparison of Methods
Accurate measurement of intracellular iron is essential to validate the uptake from supplements like FAC. Various methods are available, each with its own set of advantages and limitations.
| Method | Principle | Sensitivity / Detection Limit | Advantages | Disadvantages |
| Colorimetric Assays (e.g., Ferrozine) | In the presence of a reducing agent, iron is released from proteins and reduced to the ferrous state (Fe²⁺), which then forms a colored complex with a chromogen like ferrozine. The absorbance is proportional to the iron concentration. | 0.2 - 30 nmol (approximately 11 - 1674 ng). Detection limit can be as low as 2.69 µg/dL. | - Inexpensive and accessible.- Relatively simple and rapid protocol.- Good for quantifying total intracellular iron. | - Lower sensitivity compared to ICP-MS.- Potential for interference from other metal ions, although often minimal with specific chelators. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Samples are acid-digested and introduced into a plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. | High sensitivity, capable of detecting iron at nanomolar (µg/L) concentrations. Can be as low as 0.2 ppb in solution. | - Considered the "gold standard" for elemental analysis due to its high sensitivity and specificity.- Can measure multiple elements simultaneously. | - Requires expensive, specialized equipment.- Sample preparation is more complex and time-consuming.- Potential for polyatomic interferences (e.g., from argon in the plasma) that can affect accuracy for iron. |
| Fluorescent Probes (e.g., Phen Green SK, Mito-FerroGreen) | These are chelating agents that exhibit a change in fluorescence intensity upon binding to intracellular iron, particularly the labile iron pool. | Can detect labile iron pools in the high nanomolar to low micromolar range. Some probes have detection limits as low as 50 nM. | - Enables real-time imaging of intracellular iron dynamics in living cells.- Can be used to study the labile iron pool, which is the redox-active and most biologically relevant form of iron. | - Primarily measures the labile iron pool, not total cellular iron.- Can be susceptible to photobleaching and pH changes.- Loading of the probe into cells can be variable. |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound (FAC)
This protocol describes a general procedure for supplementing cell cultures with FAC to study its effects on cellular processes.
-
Preparation of FAC Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile, cell culture-grade water.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells of interest (e.g., CHO, HeLa, HepG2) in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
-
FAC Treatment:
-
Thaw an aliquot of the FAC stock solution.
-
Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 50, 100, 200 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the FAC-containing medium.
-
Include a vehicle control (cells treated with medium containing the same volume of sterile water used to dilute the FAC).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analyses, such as viability assays (e.g., Trypan Blue, MTT), proliferation assays, or intracellular iron quantification (see Protocol 2).
-
Protocol 2: Quantification of Total Intracellular Iron using a Ferrozine-Based Assay
This protocol is adapted from the method described by Riemer et al. (2004) and is suitable for quantifying total iron in cultured cells.
-
Cell Harvesting and Lysis:
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular iron.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice more with ice-cold PBS.
-
Lyse the cell pellet in 50 mM NaOH and incubate for 2 hours at room temperature with gentle agitation.
-
-
Protein Quantification:
-
Determine the protein concentration of a small aliquot of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the iron content.
-
-
Iron Release and Reduction:
-
In a microcentrifuge tube, mix equal volumes of the cell lysate and 10 mM HCl.
-
Add an equal volume of the iron-releasing reagent (a freshly prepared 1:1 mixture of 1.4 M HCl and 4.5% (w/v) KMnO₄ in water).
-
Incubate the mixture at 60°C for 2 hours.
-
-
Colorimetric Reaction:
-
Cool the samples to room temperature.
-
Add the iron detection reagent (a solution of 6.5 mM ferrozine, 1 M ascorbic acid, and 2.5 M ammonium acetate).
-
Incubate for 30 minutes at room temperature to allow the color to develop.
-
-
Absorbance Measurement:
-
Transfer the samples to a 96-well plate.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using a range of known iron concentrations (e.g., using an iron standard solution like FeCl₃).
-
Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the iron content to the protein concentration of the cell lysate (e.g., in nmol iron/mg protein).
-
Visualizing Cellular Iron Metabolism and Experimental Design
To better understand the biological context and the experimental process, the following diagrams illustrate the key signaling pathways in cellular iron uptake and a typical workflow for validating iron uptake from FAC.
Cellular iron uptake pathways.
Experimental workflow for validating iron uptake.
A Comparative Guide to Iron(III) Ammonium Citrate and Ferrous Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable micronutrient in cell culture media, playing a critical role in cellular respiration, DNA synthesis, and enzymatic reactions. The choice of an iron source can significantly impact cell growth, viability, and the quality of biologics. This guide provides an objective comparison of two commonly used iron supplements, Iron(III) Ammonium Citrate (FAC) and Ferrous Sulfate, supported by experimental data and detailed protocols. A key consideration highlighted in recent research is the profound effect of trace metal impurities within iron raw materials, which can significantly influence experimental outcomes. Therefore, the use of low-impurity iron sources is strongly recommended for consistent and reproducible results.
Performance Comparison: this compound vs. Ferrous Sulfate
The selection between a ferric (Fe³⁺) source like this compound and a ferrous (Fe²⁺) source such as Ferrous Sulfate can lead to different outcomes in cell culture performance. While direct head-to-head comparisons in the literature are limited, we can infer performance based on studies comparing FAC with other iron forms and the known biochemical differences between Fe³⁺ and Fe²⁺.
Ferrous iron (Fe²⁺) is generally considered to be more readily bioavailable to cells. However, its higher reactivity can also lead to increased oxidative stress through the Fenton reaction, potentially impacting cell viability at higher concentrations. Ferric iron (Fe³⁺) from FAC is typically chelated with citrate, which aids in its solubility and delivery to the cells.
Key Performance Parameters in CHO Cells
The following table summarizes data from a study comparing different concentrations of this compound (FAC) and Ferric Citrate (FC) in a fed-batch culture of Chinese Hamster Ovary (CHO) cells producing a monoclonal antibody (mAb).[1] While not a direct comparison to ferrous sulfate, this data illustrates the dose-dependent effects of a ferric iron source and the importance of optimizing its concentration. It's important to note that in this particular study, the observed differences between FAC and FC were largely attributed to varying levels of manganese impurity rather than the iron compounds themselves, underscoring the critical need for high-purity reagents.[1][2]
| Iron Source | Concentration (mg/L Fe) | Max. Viable Cell Density (% Normalized) | Viability on Day 14 (%) | IgG Concentration (% Normalized) |
| This compound (FAC) | 2 | 83.2 | ~85 | 100 |
| 10 | 99.2 | ~75 | 95 | |
| 50 | 100 | ~60 | 98 | |
| 100 | 96.8 | ~50 | 92 | |
| Ferric Citrate (FC) | 2 | 85.1 | ~80 | 95 |
| 10 | 91.8 | ~65 | 90 | |
| 50 | 71.1 | ~40 | 85 | |
| 100 | 93.3 | ~30 | 88 |
Data adapted from a study on CHO K1 cells.[1] The normalization is relative to the highest value obtained in the experiment.
Note on Impurities: The study highlighted that a higher manganese impurity in the FAC source contributed to increased cell growth and prolonged viability compared to the FC source.[1] This demonstrates that impurities can be a more significant factor than the iron salt itself.
Experimental Protocols
Comparative Fed-Batch Culture of CHO Cells
This protocol outlines a general procedure for comparing the effects of this compound and Ferrous Sulfate on CHO cell growth, viability, and productivity.
a. Media Preparation:
-
Prepare a basal chemically defined medium (CDM) deficient in iron.
-
Create stock solutions of low-impurity this compound and Ferrous Sulfate Heptahydrate.
-
Supplement the iron-deficient CDM with each iron source to achieve the desired final concentrations (e.g., 2, 10, 50, 100 mg/L of elemental iron). Ensure the pH is readjusted and the media is sterile-filtered.
b. Cell Culture:
-
Thaw and expand a CHO cell line producing a recombinant protein in the iron-free basal medium supplemented with a low level of iron to maintain cell health.
-
Inoculate shake flasks or bioreactors containing the experimental media at a seeding density of 0.5 x 10⁶ cells/mL.
-
Incubate at 37°C with 5% CO₂ and appropriate agitation.
-
Implement a consistent feeding strategy for all conditions, providing a concentrated feed solution at regular intervals (e.g., on days 3, 5, 7, 10, and 12).
c. Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure Viable Cell Density (VCD) and viability using a cell counter.
-
Determine the concentration of the recombinant protein (e.g., mAb) using methods like ELISA or HPLC.
-
Analyze cell culture supernatants for key metabolites such as lactate (B86563) and ammonia (B1221849) using enzymatic assays or a bioanalyzer.
-
Calculate the specific productivity (qp) in pg/cell/day.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Plate Cells: Seed CHO cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium with varying concentrations of the iron supplements and incubate for 24-72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader.
Metabolite Analysis
a. Lactate and Ammonia Assays:
-
Centrifuge cell culture samples to pellet the cells.
-
Collect the supernatant for analysis.
-
Use commercially available colorimetric assay kits for the quantification of lactate and ammonia, following the manufacturer's instructions.
b. Amino Acid Analysis:
-
Deproteinate the cell culture supernatant by adding a precipitating agent like acetonitrile (B52724) or by ultrafiltration.
-
Analyze the amino acid composition of the supernatant using HPLC with pre-column derivatization (e.g., OPA/FMOC).[3]
Visualizing Cellular Mechanisms
Experimental Workflow
Caption: Experimental workflow for comparing iron sources.
Cellular Iron Uptake Pathways
Cells utilize two main pathways for iron uptake: transferrin-mediated endocytosis and non-transferrin-bound iron (NTBI) uptake.
Caption: Cellular iron uptake pathways.
Iron-Induced Oxidative Stress and Apoptosis
Excess intracellular iron, particularly Fe²⁺, can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction, leading to oxidative stress and potentially apoptosis.
Caption: Iron-induced oxidative stress pathway.
Conclusion
Both this compound and Ferrous Sulfate can serve as effective iron sources in cell culture. The choice between them may depend on the specific cell line and process requirements.
-
This compound: Generally offers good stability and solubility in culture media. Its ferric state may result in lower immediate reactivity and potentially less oxidative stress compared to ferrous salts.
-
Ferrous Sulfate: Provides iron in a more readily bioavailable ferrous state. However, this can also increase the risk of oxidative damage to cells and media components if not carefully managed.
Crucially, for reproducible and reliable cell culture performance, it is imperative to use low-impurity iron sources . Trace element contaminants, such as manganese, can have a greater impact on cell growth, productivity, and product quality than the form of iron itself. Therefore, careful sourcing and quality control of iron supplements are paramount for successful bioprocess development.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Iron Sources in Scientific Applications
In the intricate world of cellular research and biopharmaceutical development, the choice of nutrient supplementation can significantly influence experimental outcomes. Iron, a critical micronutrient for cellular proliferation and metabolic function, is a case in point. Iron(III) ammonium (B1175870) citrate (B86180) (FAC) has traditionally been a common choice for supplementing cell culture media. However, a growing body of research highlights the importance of considering alternatives to ensure experimental reproducibility and optimal cell performance. This guide provides a comprehensive comparison of various iron sources, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
The Hidden Variable: Impurities in Iron Sources
Recent studies have underscored that the impact of an iron source on cell culture is not solely dictated by the iron molecule itself but also by the presence of trace metal impurities. Research comparing different batches of Ferric Ammonium Citrate (FAC) and Ferric Citrate (FC) in Chinese Hamster Ovary (CHO) cell cultures revealed that variations in cell growth, viability, and protein glycosylation were not attributable to the iron or ammonium concentrations.[1][2] Instead, inductively coupled plasma mass spectrometry (ICP-MS) analysis identified manganese as the key impurity responsible for these effects.[1][2] This highlights the critical need for low-impurity iron sources to ensure consistent and reproducible results.[1][2]
Performance Comparison of Alternative Iron Sources
The selection of an appropriate iron source extends beyond the issue of impurities. Different iron compounds exhibit varying levels of bioavailability and can have diverse effects on cellular processes. Below is a summary of quantitative data from various studies comparing the performance of alternative iron sources.
| Iron Source | Cell Type | Key Performance Metric | Result | Reference |
| Low-Impurity Ferric Citrate | CHO Cells | Viable Cell Density & Titer | Comparable performance to commercial iron sources at low concentrations. | |
| Low-Impurity Ferrous Sulfate | CHO Cells | Cell Growth & Viability | Negatively impacted cell growth and viability at increased concentrations compared to commercial grade. | |
| Transferrin | Hybridoma Cells | Cell Growth | 4-fold increase in cell growth compared to no iron; significantly outperformed 9 other iron compounds. | [3][4] |
| Ferric Citrate | Hybridoma Cells | Cell Growth | ~3-fold increase in cell growth compared to no iron. | [4] |
| Ferrous Sulfate | Caco-2 Cells | Iron Uptake | Significantly more iron taken up compared to polysaccharide-iron complex. | |
| Ferrous Gluconate | Caco-2 Cells | Iron Uptake | Significantly more iron taken up compared to polysaccharide-iron complex. | |
| Ferrous Fumarate | Caco-2 Cells | Iron Uptake | Significantly more iron taken up compared to polysaccharide-iron complex. | |
| Ferric Pyrophosphate | Human Subjects | Relative Iron Bioavailability | 33% relative bioavailability compared to Ferrous Sulfate. | [5][6][7][8] |
| Amino Acid Chelated Iron | Human Subjects | Hemoglobin Increase | Showed improvement in iron status indices, with no significant statistical difference from FAC. | [9][10] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing the cytotoxicity of iron compounds.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Exchange the medium with fresh medium containing the desired concentrations of the iron source to be tested. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Intracellular Iron Quantification (Ferrozine-Based Assay)
This colorimetric assay provides a reliable method for quantifying intracellular iron content.[13]
-
Cell Lysis: Wash the cultured cells with PBS and lyse them in a suitable buffer (e.g., 50 mM NaOH).
-
Iron Release: Add an equal volume of 10 mM HCl to the cell lysate, followed by the addition of an iron-releasing reagent (a freshly prepared solution of 1.4 M HCl and 4.5% w/v KMnO4 in water). Incubate at 60°C for 2 hours.
-
Colorimetric Reaction: Add the iron-detection reagent (6.5 mM ferrozine, 1 M ascorbic acid, 2.5 M ammonium acetate, and 1 M NaOH in water) to the samples. A purple color will develop in the presence of iron.
-
Absorbance Measurement: Measure the absorbance at 562 nm. The iron concentration can be determined by comparing the absorbance to a standard curve prepared with known concentrations of iron.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the cellular pathways that govern iron metabolism is crucial for interpreting experimental results. The following diagrams, created using the Graphviz DOT language, illustrate key processes.
Caption: Cellular iron uptake and utilization pathway.
Caption: Workflow for comparing iron sources.
Conclusion
The evidence strongly suggests that the choice of iron source is a critical parameter in cell culture and other research applications. The presence of impurities, particularly manganese, in traditional iron sources like FAC can introduce significant variability.[1][2] For applications requiring high consistency and reproducibility, low-impurity iron salts are a prudent choice. Furthermore, for maximizing cell growth, especially in sensitive systems like hybridoma cultures, transferrin has been shown to be a superior alternative to simple iron compounds.[3][4] This guide provides researchers with the foundational data and protocols to critically evaluate and select the most appropriate iron source for their experimental needs, ultimately contributing to more robust and reliable scientific outcomes.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cellular iron sensing, regulation of erythropoiesis and mitochondrial iron utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Evaluation of recombinant human transferrin (DeltaFerrinTM) as an iron chelator in serum-free media for mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Growth-stimulating effect on transferrin on a hybridoma cell line: Relation to transferrin iron-transporting function (Journal Article) | OSTI.GOV [osti.gov]
- 10. Iron Deficiency Reprograms Phosphorylation Signaling and Reduces O-GlcNAc Pathways in Neuronal Cells [mdpi.com]
- 11. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Iron Supplementation: Efficacy, Tolerability, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Iron deficiency remains a significant global health issue, driving the ongoing development of more effective and tolerable oral iron supplements. This guide provides a comprehensive cross-validation of results from various studies on different iron supplements, focusing on their efficacy, side effect profiles, and underlying absorption mechanisms. The information is intended to support research, clinical trial design, and the development of next-generation iron therapies.
Data Presentation: A Head-to-Head Comparison of Iron Supplements
The efficacy of oral iron supplements is primarily evaluated by their ability to increase hemoglobin and ferritin levels, while their tolerability is assessed by the incidence of adverse events, particularly gastrointestinal side effects. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different iron formulations.
Table 1: Efficacy of Oral Iron Formulations in Clinical and Preclinical Studies
| Iron Formulation | Study Population | Dosage of Elemental Iron | Duration | Mean Hemoglobin (Hb) Increase | Mean Ferritin Increase | Citation |
| Ferrous Sulfate (B86663) | Iron Deficiency Anemia (IDA) Patients | 60mg twice daily | 3 and 6 weeks | Significantly more patients reached a 2 g/dL rise compared to alternate day dosing | - | [1] |
| IDA Patients (observational study) | Not specified | 28 days | From 6.45 g/dL to 9.69 g/dL | From 8.3 µg/L to 43.61 µg/L | [2] | |
| Pregnant Women with IDA | 100 mg/day | 8 weeks | ~2.0 g/dL | Not specified | [3] | |
| Ferric Polysaccharide | Pediatric IDA Patients | Not specified | 12 weeks | Less effective than ferrous sulfate | - | [1] |
| Iron Protein Succinylate | Women with IDA | Not specified | Not specified | Similar to ferrous glycine (B1666218) sulfate | - | [1] |
| Ferric Maltol | Inflammatory Bowel Disease (IBD) Patients with IDA | 30 mg twice daily | 12 weeks | ≥2 g/dL | Significant increase | [4] |
| LIPOFER™ Microcapsules | Iron-deficient rats | Human-equivalent of 80 mg | 14 days | Higher than a commercially available microencapsulated iron pyrophosphate | - | [5][6] |
| Sucrosomial® Iron | - | - | - | In Caco-2 cells, 3-fold higher ferritin accumulation compared to ferrous sulfate | - | [7] |
Table 2: Tolerability and Side Effect Profile of Oral Iron Formulations
| Iron Formulation | Common Side Effects | Key Findings from Comparative Studies | Citation |
| Ferrous Sulfate | Nausea, constipation, diarrhea, abdominal pain, black stools.[8][9] | Significantly increased risk of gastrointestinal side effects versus placebo (OR 2.32) and intravenous iron (OR 3.05).[1][9] | [1][8][9] |
| Ferric Polysaccharide | Diarrhea | More reported cases of diarrhea than ferrous sulfate in one study, but no significant difference in overall gastrointestinal side effects.[1] | [1] |
| Iron Protein Succinylate | - | No significant differences in adverse effects compared to ferrous glycine sulfate.[1] | [1] |
| Ferric Maltol | Discolored feces, diarrhea, constipation, nausea | In patients with IBD, the rate of premature discontinuation due to adverse effects was similar to placebo.[1] | [1] |
| Sucrosomial® Iron | - | Reported to have excellent gastrointestinal tolerability.[1] | [1] |
| LIPOFER™ Microcapsules | - | No adverse gastrointestinal effects observed in a preclinical study with iron-deficient rats.[5][6] | [5][6] |
Experimental Protocols
The methodologies employed in assessing the efficacy and bioavailability of iron supplements are crucial for the interpretation of results. Below are detailed protocols for two key experimental approaches.
In Vitro Iron Uptake using the Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict intestinal iron absorption.
-
Cell Culture and Differentiation: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for spontaneous differentiation into a monolayer of polarized enterocytes with brush border microvilli.
-
In Vitro Digestion: The iron supplement is subjected to a simulated gastric and intestinal digestion to mimic physiological conditions. This typically involves incubation with pepsin at an acidic pH, followed by pancreatin (B1164899) and bile salts at a neutral pH.[10]
-
Iron Uptake Assay: The digested iron supplement is then applied to the apical side of the differentiated Caco-2 cell monolayer.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) to allow for iron uptake.
-
Quantification of Iron Absorption: Cellular iron uptake is indirectly quantified by measuring the concentration of ferritin, an intracellular iron storage protein.[11] The amount of ferritin formed is proportional to the amount of iron absorbed by the cells.[11] Ferritin levels are typically measured using an enzyme-linked immunosorbent assay (ELISA).[10][11]
Clinical Trial Protocol for Comparing Oral Iron Formulations
A typical randomized controlled trial (RCT) to compare the efficacy and tolerability of different oral iron supplements follows a standardized protocol.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study is a common and robust design.[3][12]
-
Patient Population:
-
Inclusion Criteria: Adults with a confirmed diagnosis of iron deficiency anemia, typically defined by hemoglobin levels below a certain threshold (e.g., <11.0 g/dL) and low serum ferritin (e.g., <30 ng/mL).[12]
-
Exclusion Criteria: Recent blood transfusion, use of intravenous iron, or other conditions that might interfere with iron absorption.[12]
-
-
Treatment Regimen:
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome is often the change in hemoglobin concentration from baseline to a specific time point (e.g., week 12).[3][12]
-
Secondary Efficacy Endpoints: These may include changes in serum ferritin, transferrin saturation (TSAT), and the proportion of patients achieving a normal hemoglobin level.[12]
-
Safety Assessments: All adverse events are recorded, with a particular focus on gastrointestinal side effects.[3][12]
-
-
Statistical Analysis: Statistical methods such as Analysis of Covariance (ANCOVA) are used to compare the treatment groups, adjusting for baseline values.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs is essential for a clear understanding of the cross-validation of these iron supplements.
Conventional Non-Heme Iron Absorption Pathway
The absorption of non-heme iron, the form found in most oral supplements, is a tightly regulated process in the duodenum.[1][13]
Caption: Conventional pathway of non-heme iron absorption in the duodenal enterocyte.
Proposed Alternative Absorption Pathway for Novel Formulations
Newer iron formulations, such as Sucrosomial® Iron, are proposed to be absorbed through alternative pathways, potentially bypassing the traditional DMT1 transporter.[7][14] This may contribute to their improved tolerability.
Caption: Proposed alternative absorption pathways for Sucrosomial® Iron.
Experimental Workflow for a Randomized Controlled Trial
The following diagram illustrates the typical workflow of a randomized controlled trial designed to compare different oral iron supplements.
Caption: Standard workflow of a randomized controlled trial for comparing oral iron supplements.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Oral versus intravenous iron therapy in iron deficiency anemia: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sucrosomial® Iron: A New Generation Iron for Improving Oral Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Absorption [sickle.bwh.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 11. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Iron Absorption: Molecular and Pathophysiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Iron Overload: Validating the Use of Iron(III) Ammonium Citrate
For researchers, scientists, and drug development professionals studying iron overload disorders, selecting the appropriate animal model is a critical first step. An ideal model should accurately replicate the key pathological features of the human condition, including elevated systemic iron levels and subsequent organ damage. This guide provides a comparative analysis of various methods for inducing iron overload in animal models, with a focus on the validation of the Iron(III) ammonium (B1175870) citrate (B86180) (FAC) model. We present supporting experimental data, detailed protocols, and visualizations of key biological and experimental processes.
Overview of Iron Overload Induction Methods
Several methods are employed to induce iron overload in animal models, each with distinct advantages and limitations. The primary methods include parenteral administration of iron compounds like iron dextran (B179266), dietary manipulation with high-iron diets, and the use of chemical inducers such as FAC.[1][2] Genetic models, like HFE-knockout mice that mimic hereditary hemochromatosis, also provide a valuable, albeit different, approach to studying chronic iron accumulation.[2]
-
Iron(III) Ammonium Citrate (FAC): A soluble, non-transferrin-bound iron source used to induce iron overload.[3][4] It is known to cause ferroptosis, a form of iron-dependent cell death.[3]
-
Iron Dextran: A parenteral method involving intraperitoneal or intravenous injections.[1][5] This approach allows for rapid and dose-dependent iron loading, often used to model transfusion-dependent iron overload.[1]
-
High-Iron Diet: A more physiological approach that mimics increased dietary iron absorption.[6] The severity of iron overload can be modulated by the iron concentration in the diet and the duration of feeding.[7]
Comparative Analysis of Iron Overload Models
The choice of model depends on the specific research question, such as studying acute versus chronic overload or dietary versus parenteral iron accumulation. The following table summarizes key validation parameters from studies using different induction methods in rodent models.
| Parameter | Control Group | This compound (Oral) | Iron Dextran (Intravenous) | High-Iron Diet | Reference |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice | Wistar Rats | C57BL/6 Mice | [5][7][8] |
| Serum Iron | ~150 µg/dL | Increased (Specific value not provided) | Significantly Increased (from ~150 to >300 µg/dL with ≥20 mg/kg dose) | Increased (Specific value not provided) | [5][7][8] |
| Transferrin Saturation | Normal | Not specified | Significantly Increased (from ~40% to >80% with ≥20 mg/kg dose) | Not specified | [5] |
| Liver Iron Concentration | Normal | Increased | Significantly Increased (from <3 to >15 mg Fe/g DW with ≥60 mg/kg dose) | Increased | [5][7][8] |
| Organ Damage Markers | Normal | Neurodegeneration, Dopaminergic neuronal loss | Hepatocyte morphology changes (steatosis, inflammation, swelling) | Dysregulated urea (B33335) cycle, increased blood urea | [5][7][8] |
| Oxidative Stress | Normal | Increased | Not specified | Increased | [7][8] |
Experimental Protocols
Detailed and reproducible protocols are essential for validating and comparing animal models.
Protocol 1: this compound (FAC) Induced Iron Overload
This protocol is based on a study inducing Parkinsonism phenotypes in middle-aged mice through chronic oral administration.[8]
-
Animal Model: 9-month-old C57BL/6 mice.
-
Reagent Preparation: Prepare solutions of FAC at desired concentrations (e.g., for daily doses of 2.5 mg and 10 mg).
-
Administration: Administer the FAC solution daily via intragastric gavage for a period of 16 weeks. A control group receives the vehicle (e.g., water) only.
-
Monitoring: Monitor body weight and food intake weekly.
-
Validation & Analysis:
-
At the end of the study period, collect blood via cardiac puncture to measure serum iron levels.
-
Perfuse animals with saline and collect organs (liver, spleen, heart, brain).
-
Determine tissue iron concentration using methods like atomic absorption spectrometry.
-
Perform histopathological analysis (e.g., H&E staining, Perls' Prussian blue staining) on tissue sections to assess iron deposition and cellular damage.
-
Analyze markers of oxidative stress (e.g., malondialdehyde levels) and apoptosis (e.g., TUNEL staining).[8]
-
Protocol 2: Iron Dextran Induced Iron Overload
This protocol is adapted from a study establishing a dose-dependent iron overload model in rats.[5][9]
-
Animal Model: Wistar rats.
-
Reagent Preparation: Prepare iron dextran solution for intravenous injection.
-
Administration: Divide animals into groups receiving different single intravenous doses of iron dextran (e.g., 10, 20, 40, 60, 80, 100, 120 mg/kg body weight). A control group receives no treatment.
-
Validation & Analysis:
-
After a set period (e.g., 24 hours or longer), collect blood to measure serum iron, transferrin, transferrin saturation, and total iron-binding capacity.
-
Collect the liver to determine liver iron concentration and for histopathological analysis to assess hepatocyte morphology and iron deposition.[5][9]
-
Protocol 3: High-Iron Diet Induced Iron Overload
This protocol is based on a metabolomics study in mice.[7]
-
Animal Model: 10-week-old male C57BL/6 mice.
-
Diet Preparation: Utilize a commercially available or custom-prepared diet with a specified high iron content (e.g., 2.5% carbonyl iron).[6] A control group is fed a standard diet with normal iron content.
-
Administration: Provide the respective diets and water ad libitum for a defined period (e.g., 2 to 6 weeks).[7][10]
-
Validation & Analysis:
-
Collect blood samples at baseline and specified time points (e.g., 7 and 14 days) for analysis of serum iron parameters and metabolic profiling.
-
At the end of the study, collect liver and other tissues to measure iron content and assess metabolic changes and oxidative stress markers.[7]
-
Visualization of Key Pathways and Workflows
Understanding the underlying biological mechanisms and experimental processes is facilitated by clear diagrams.
Caption: General experimental workflow for iron overload animal models.
The Hepcidin-Ferroportin Axis in Iron Overload
Systemic iron homeostasis is primarily regulated by the interaction between the liver-produced hormone hepcidin (B1576463) and the cellular iron exporter ferroportin.[11][12] Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export from cells into the plasma.[13][14] In iron overload states, hepcidin levels are expected to rise as a feedback mechanism to limit further iron absorption and release.[11] However, in many iron overload diseases like hemochromatosis, hepcidin production is inappropriately low for the level of iron stores, leading to excessive ferroportin activity and systemic iron accumulation.[14][15]
Caption: Regulation of the hepcidin-ferroportin axis in iron overload.
Conclusion
The validation of an iron overload model is paramount for its application in research and drug development. This compound provides a viable method for inducing iron overload, particularly for studies investigating the consequences of non-transferrin-bound iron and ferroptosis. As demonstrated, it effectively increases systemic and tissue iron levels, leading to pathological outcomes like oxidative stress and cell death.[8] However, compared to models using iron dextran or high-iron diets, the FAC model is less characterized in the literature, highlighting a need for more comprehensive studies directly comparing these methods with standardized validation parameters. The choice of model should be carefully considered based on the specific scientific objectives, balancing the route of administration, the desired speed of iron loading, and the specific pathological mechanisms under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. acetherapeutics.com [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Signature of Dietary Iron Overload in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 11. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepcidin and Ferroportin: The New Players in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. tandfonline.com [tandfonline.com]
quantitative analysis of iron delivery by Iron(III) ammonium citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of Iron(III) Ammonium Citrate (B86180) (FAC) with other common oral iron supplements. The data presented is based on in vitro models of human intestinal absorption, primarily utilizing the Caco-2 cell line, a well-established model for predicting iron bioavailability.
Comparative Analysis of Iron Bioavailability
The bioavailability of various iron compounds was assessed using an in vitro model that simulates gastrointestinal digestion followed by exposure to a monolayer of Caco-2 intestinal cells. Iron uptake is quantified by measuring the formation of ferritin, an intracellular iron storage protein. Increased ferritin levels in Caco-2 cells correlate with higher iron absorption.[1][2]
| Iron Compound | Form | Relative Bioavailability (Compared to Ferrous Sulfate) | Key Findings |
| Iron(III) Ammonium Citrate (FAC) | Ferric (Fe³⁺) | Lower to Moderate | Bioavailability is dependent on the reduction of Fe³⁺ to Fe²⁺ prior to absorption.[2] Its citrate component helps to keep iron soluble. |
| Ferrous Sulfate (FeSO₄) | Ferrous (Fe²⁺) | High (Reference Standard) | Generally considered the standard for oral iron supplementation due to its high bioavailability, though it is associated with gastrointestinal side effects.[1] |
| Ferrous Gluconate | Ferrous (Fe²⁺) | High | Shows significant iron uptake in Caco-2 cell models, comparable to ferrous sulfate.[1] |
| Iron Bisglycinate | Ferrous (Fe²⁺) Chelate | Very High | Demonstrates significantly higher ferritin formation in Caco-2 cells compared to ferric forms, indicating superior absorption.[2] The chelated form may protect iron from dietary inhibitors. |
| Ferrous Fumarate (B1241708) | Ferrous (Fe²⁺) | High | Exhibits high iron uptake, similar to other ferrous salts in Caco-2 cell assays.[1] |
| Polysaccharide-Iron Complex | Ferric (Fe³⁺) | Low | Shows significantly lower iron uptake compared to ferrous salts like ferrous sulfate, ferrous gluconate, and ferrous fumarate in Caco-2 models.[1] |
Experimental Protocols
The following is a synthesized protocol for the in vitro digestion and Caco-2 cell bioavailability assay, based on established methodologies.[2][3][4][5][6][7][8][9]
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Differentiation: For bioavailability studies, Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 18-21 days to allow for differentiation into a polarized monolayer of enterocytes that mimic the intestinal epithelium.
In Vitro Gastrointestinal Digestion
This two-step enzymatic digestion process simulates the conditions of the stomach and small intestine.
-
Gastric Digestion:
-
The iron supplement is dissolved in a simulated gastric fluid (SGF) containing pepsin at pH 2.0.
-
The mixture is incubated at 37°C for 1-2 hours with gentle agitation.
-
-
Intestinal Digestion:
-
The pH of the gastric digest is raised to 7.0 with sodium bicarbonate.
-
A mixture of pancreatin (B1164899) and bile salts is added to create simulated intestinal fluid (SIF).
-
The mixture is incubated at 37°C for 2 hours with gentle agitation.
-
The final digest is centrifuged to remove insoluble residues, and the supernatant is used for the Caco-2 cell exposure.
-
Caco-2 Cell Iron Uptake Assay
-
The culture medium is removed from the apical (upper) side of the differentiated Caco-2 cell monolayers in the Transwell® inserts.
-
The supernatant from the in vitro digestion is added to the apical chamber.
-
The cells are incubated for 2-24 hours at 37°C to allow for iron uptake.
-
Following incubation, the digest is removed, and the cells are washed with a buffered salt solution to remove any surface-bound, unabsorbed iron.
-
The cells are then incubated for an additional 24 hours in a fresh culture medium to allow for ferritin expression.
Quantification of Ferritin (Iron Bioavailability Marker)
-
The Caco-2 cells are lysed to release their intracellular contents.
-
The total protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
The ferritin concentration in the cell lysate is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Iron bioavailability is expressed as the amount of ferritin (in ng) per milligram of total cell protein (ng ferritin/mg protein).
Visualizing Iron Metabolism
Cellular Iron Uptake Pathway
The following diagram illustrates the primary pathway for the absorption of non-heme iron in intestinal enterocytes. Ferric iron (Fe³⁺) from supplements like this compound must first be reduced to ferrous iron (Fe²⁺) by a brush border reductase, such as duodenal cytochrome B (Dcytb), before it can be transported into the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 5. WO2015198337A1 - Elisa for ferritin as marker for assessing bioavailability of iron using caco-2 cell line - Google Patents [patents.google.com]
- 6. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
reproducibility of experiments using different batches of Iron(III) ammonium citrate
In the quest for scientific advancement, the reproducibility of experiments is paramount. For researchers in the life sciences and drug development, the consistency of reagents is a critical, yet often overlooked, factor. This guide provides a comprehensive comparison of experimental outcomes when using different batches of Iron(III) ammonium (B1175870) citrate (B86180) (FAC), a widely used supplement in cell culture and other biological systems. We delve into the inherent variability of this complex salt and provide experimental data and protocols to help you mitigate its impact on your research.
Iron(III) ammonium citrate is a complex salt of undetermined structure, available in two primary forms: a brown version with a higher iron content and a green version with a lower iron content. Its "undetermined structure" is a key reason for the batch-to-batch variability that can significantly impact experimental results. This variability is often due to inconsistencies in the iron content itself and, more critically, the presence of trace element impurities.
The Impact of Batch-to-Batch Variability: A Data-Driven Comparison
The lack of consistency between different batches of this compound can lead to significant variations in experimental outcomes. This is particularly evident in sensitive applications like mammalian cell culture, where it is used as an iron supplement.
A key challenge with using protein hydrolysates in commercial manufacturing is their impact on protein production due to a lack of understanding of batch-to-batch variability. Studies have shown that trace element impurities, such as manganese and copper, within different batches of FAC can significantly alter cell growth, viability, and the critical quality attributes (CQAs) of recombinant proteins. For instance, manganese impurities have been shown to be the root cause of increased cell growth and altered glycosylation levels, rather than the iron itself.
The use of low-impurity iron sources is crucial for ensuring consistent and reproducible cell culture processes. While some impurities might have a positive effect on cell performance, others can be detrimental.
Below is a summary of how different batches of this compound, particularly those with varying impurity profiles, can affect key cell culture parameters.
| Parameter | Standard Grade FAC (Higher Impurities) | Low-Impurity FAC | Rationale for Difference |
| Cell Growth | Variable; may be enhanced or inhibited | Consistent and predictable | Impurities like manganese can promote cell growth, while others may be toxic. |
| Cell Viability | Can be prolonged or reduced | More consistent viability profiles | Certain impurities can have protective or detrimental effects on cell health. |
| Protein Titer | Inconsistent yields between batches | More reliable and reproducible titers | Impurities can influence cellular productivity and protein expression. |
| Glycosylation Profile | Altered glycosylation patterns | Consistent and expected glycosylation | Impurities such as manganese can directly impact the glycosylation pathways of recombinant proteins. |
Experimental Protocols for Assessing Batch Variability
To ensure the reproducibility of your experiments, it is essential to qualify new batches of this compound. Here are detailed methodologies for key experiments to assess and compare different batches.
Quantification of Iron Content
The iron content of this compound can vary between the brown and green forms, and even between batches of the same form. A common method for determining the iron content is through a redox titration.
Protocol for Iron Titration:
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample and dissolve it in 25 ml of water and 5 ml of hydrochloric acid in a 250 ml glass-stoppered Erlenmeyer flask.
-
Reduction of Iron(III): Add 4 g of potassium iodide to the flask, stopper it, and allow the reaction to proceed for 15 minutes in the dark. This will reduce the ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), liberating iodine.
-
Titration: Add 100 ml of water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution. Use a starch solution as an indicator, which will turn from blue to colorless at the endpoint.
-
Calculation: Perform a blank determination and correct the titration volume. Each milliliter of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).
Analysis of Trace Element Impurities
As highlighted, trace element impurities are a major source of variability. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for identifying and quantifying these impurities.
Protocol for ICP-MS Analysis:
-
Sample Digestion: Accurately weigh a sample of the this compound and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.
-
Standard Preparation: Prepare a series of multi-element calibration standards from certified stock solutions to cover the expected concentration range of the impurities.
-
ICP-MS Analysis: Aspirate the digested sample and calibration standards into the ICP-MS. The instrument will atomize and ionize the elements, which are then separated by their mass-to-charge ratio and detected.
-
Data Analysis: Quantify the concentration of various trace elements (e.g., manganese, copper, zinc) by comparing the signal intensities from the sample to the calibration curve.
Cell Culture Performance Evaluation
The ultimate test of a new batch of this compound is its performance in your specific experimental system.
Protocol for Fed-Batch Cell Culture:
-
Cell Seeding: Seed a suitable cell line (e.g., CHO cells) at a defined density (e.g., 2 x 10⁵ cells/mL) in a fed-batch culture system using an iron-deficient basal medium.
-
Supplementation: Supplement the medium with different batches of this compound at a consistent final iron concentration. Include a control with a previously qualified "gold standard" batch.
-
Culture Maintenance: Maintain the cultures under controlled conditions (e.g., 37°C, 5% CO₂, 80% humidity, controlled agitation). Add feed and glucose as required throughout the culture duration.
-
Monitoring and Analysis: At regular intervals, measure viable cell density, viability, and product titer. At the end of the culture, harvest the product and analyze critical quality attributes such as the glycosylation profile using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
Visualizing the Impact: Workflows and Signaling Pathways
To better understand the implications of this compound variability, the following diagrams illustrate a typical experimental workflow for batch qualification and a known signaling pathway affected by iron.
Caption: Workflow for qualifying a new batch of this compound.
Iron is known to play a role in various cellular signaling pathways. For example, it can induce the production of reactive oxygen species (ROS), which in turn can modulate the expression of immune checkpoint proteins like PD-L1 in macrophages. This highlights a potential mechanism by which variability in iron delivery could impact immunological studies.
Caption: Iron-induced upregulation of PD-L1 via ROS generation.
The Unseen Variable: How Iron(III) Ammonium Citrate Impurities Can Skew Your Experimental Results
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of scientific research and drug development, the purity of reagents is paramount. Seemingly minor impurities can lead to significant and often misleading variations in experimental outcomes. Iron(III) ammonium (B1175870) citrate (B86180), a widely used supplement in cell culture media and various biochemical assays, is no exception. This guide provides an objective comparison of different grades of Iron(III) ammonium citrate, highlighting the impact of common impurities on experimental results with supporting data and detailed protocols.
Understanding the Grades: Not All this compound is Created Equal
This compound is commercially available in various grades, with "Reagent Grade" and "Food Chemical Codex (FCC) Grade" being two of the most common. While both are used in research, their impurity profiles can differ significantly, impacting sensitive applications.
Table 1: Comparison of Typical Specifications for this compound Grades
| Parameter | Reagent Grade | FCC Grade | Potential Impact of Exceeding Limits |
| Iron (Fe) Content | 16.5 - 18.5% | 16.5 - 22.5%[1] | Affects final iron concentration in media, potentially altering cellular metabolism. |
| Lead (Pb) | Typically ≤ 5 ppm | ≤ 2 mg/kg (2 ppm)[2][3] | Can be toxic to cells even at low concentrations, affecting viability and growth.[4] |
| Mercury (Hg) | Typically ≤ 1 ppm | ≤ 1 mg/kg (1 ppm)[2][3] | Highly toxic, can interfere with various cellular processes. |
| Arsenic (As) | Typically ≤ 4 ppm | ≤ 4 ppm[4] | A known toxicant that can induce oxidative stress and apoptosis. |
| Manganese (Mn) | Not always specified | Not always specified | Can significantly alter protein glycosylation patterns in CHO cells.[5][6] |
| Copper (Cu) | Not always specified | Not always specified | Can impact cell growth and viability, and in some cases, alter protein quality attributes. |
The Hidden Impact of Heavy Metal Impurities
Trace metal impurities, particularly heavy metals, are a primary concern when using lower-grade this compound in sensitive biological systems. These impurities can act as catalysts in unwanted side reactions, interfere with enzymatic activities, and induce cellular stress.
Table 2: Documented Effects of Common Impurities on Experimental Results
| Impurity | Application Area | Observed Effect | Quantitative Data |
| Manganese (Mn) | CHO Cell Culture (Recombinant Protein Production) | Altered glycosylation profile, specifically an increase in high mannose glycans and changes in galactosylation.[5][6] | Increase in M5 high mannose glycans from 5% to 32% with 16 µM Mn(2+) supplementation in galactose-containing media.[5] |
| Copper (Cu) | Mammalian Cell Culture | Reduced cell viability and growth. Can also influence critical quality attributes of recombinant proteins. | In some cell lines, copper concentrations as low as 25-50 µM can lead to significant cytotoxicity. |
| Lead (Pb) | General Cell Culture | Decreased cell proliferation and viability. | Cytotoxic effects observed at concentrations as low as 0.05 µg/ml in L-cell cultures. |
| Arsenic (As) | General Cell Culture | Induction of oxidative stress and apoptosis. | Can affect cellular metabolic pathways at low concentrations. |
Experimental Protocols for Assessing Impurity Impact
To empower researchers to assess the quality of their this compound and its potential impact, we provide the following detailed experimental protocols.
Protocol 1: Quantification of Heavy Metal Impurities using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This protocol outlines the general steps for analyzing the concentration of heavy metal impurities in a sample of this compound.
Materials:
-
This compound sample
-
High-purity nitric acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Certified multi-element standard solution
-
ICP-MS instrument
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a solution of 2% nitric acid in deionized water to a final volume of 50 mL. A dilution factor of 1:100 is a common starting point.
-
Standard Preparation: Prepare a series of calibration standards by diluting the certified multi-element standard solution in 2% nitric acid. The concentration range of the standards should bracket the expected impurity levels.
-
Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for the target elements.
-
Analysis: Aspirate the prepared samples and standards into the ICP-MS. Measure the ion intensity for each target element.
-
Data Analysis: Generate a calibration curve for each element using the standard solutions. Use the calibration curve to determine the concentration of each impurity in the this compound sample, correcting for the dilution factor.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a method to evaluate the effect of different grades or batches of this compound on cell viability.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound solutions (prepared from different grades/batches)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare a range of concentrations of the different this compound solutions in complete cell culture medium. Replace the medium in the wells with the treatment solutions. Include a control group with medium only.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the mechanisms by which impurities exert their effects, we have created the following diagrams using the DOT language.
Caption: Iron-mediated oxidative stress pathway.
Caption: Influence of manganese on protein glycosylation.
Caption: Workflow for reagent quality control.
Conclusion and Recommendations
The choice of this compound grade can have a profound impact on the reproducibility and validity of experimental results, particularly in sensitive applications like cell culture-based drug development. While higher purity reagents may have a greater upfront cost, the potential for skewed data and failed experiments due to impurities in lower-grade materials can lead to far greater long-term expenses and delays.
For critical applications, we recommend the following:
-
Source from reputable suppliers who provide detailed certificates of analysis with specifications for key heavy metal impurities.
-
Perform in-house quality control on new batches of this compound, especially if switching suppliers or observing unexpected variations in experimental results. The protocols provided in this guide can serve as a starting point.
-
Consider the use of high-purity or "low-impurity" grades of this compound specifically marketed for cell culture applications, as these are often tested for a wider range of trace elements.
By paying careful attention to the purity of this common laboratory reagent, researchers can enhance the reliability and consistency of their data, ultimately accelerating the pace of scientific discovery and drug development.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurotradesl.com [eurotradesl.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. Manganese increases high mannose glycoform on monoclonal antibody expressed in CHO when glucose is absent or limiting: Implications for use of alternate sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Iron(III) Ammonium Citrate: A Procedural Guide
For researchers and laboratory professionals, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental protection. Iron(III) ammonium (B1175870) citrate (B86180), a common laboratory reagent, requires careful handling and disposal. This guide provides a step-by-step operational plan for its proper disposal, adhering to safety and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]
-
Ventilation: Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[2]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not breathe in the dust.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1][3]
Step-by-Step Disposal Procedures
The primary and universally recommended method for disposing of Iron(III) ammonium citrate is through a licensed professional waste disposal service.[1][2] Disposing of this chemical down the drain or in regular trash is strongly discouraged to prevent environmental contamination.[3][4][5]
Procedure 1: Disposal of Solid Waste and Contaminated Materials
-
Collect Waste: Carefully sweep up solid this compound waste. For accidental spills, avoid actions that raise dust.[1][3]
-
Containerize: Place the collected solid waste, along with any contaminated labware or PPE, into a suitable, clearly labeled, and sealable container designated for chemical waste.[3][4]
-
Labeling: Clearly label the container with the chemical name: "this compound Waste".
-
Storage: Store the sealed container in a designated, secure, cool, and well-ventilated satellite accumulation area away from incompatible materials.[3]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] Always observe all federal, state, and local environmental regulations.[1]
Procedure 2: Handling Spills
-
Precaution: Wear appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.[1]
-
Collection: Place the material into a bag or a suitable container and hold for waste disposal.[1] Avoid creating dust.[1][3]
-
Decontamination: Ventilate the area and thoroughly wash the spill site after the material has been collected.[1]
Regulatory Compliance and Data
Disposal regulations can vary significantly by location. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and for consulting local, regional, and national regulations to ensure complete and accurate classification.[6][7] While some sources classify this compound as non-hazardous for transport[4][8], others note it is considered a "Hazardous Chemical" by OSHA standards[6]. Therefore, consulting your institution's Environmental Health & Safety (EHS) department is critical.
| Parameter | Guideline | Action Required |
| Waste Classification | Must be determined according to local, state, and federal regulations.[6][7] | Contact your institution's EHS office to confirm the hazardous waste status in your jurisdiction. |
| Sewer/Drain Disposal | Generally prohibited.[3][4][5][8] Do not allow the material to contaminate ground or surface water systems.[3] | Never pour this compound solutions down the drain without explicit approval from local authorities. |
| Landfill/Trash Disposal | Prohibited for chemical waste. | Dispose of as chemical waste through a licensed contractor. |
| Container Requirements | Must be suitable, sealed, and clearly labeled for disposal.[3][4] | Use designated chemical waste containers provided by your institution or a certified supplier. |
Conceptual In-Lab Treatment Protocol (Expert Consultation Required)
Disclaimer: The following is a conceptual protocol for pre-treatment and is not a substitute for professional waste disposal. This method should only be performed by trained personnel after a thorough risk assessment and with explicit approval from your institution's EHS department. Some jurisdictions may not permit this type of in-lab treatment.
Methodology: Precipitation of Iron(III) Hydroxide (B78521)
This method aims to convert the soluble iron complex into a less soluble iron hydroxide precipitate.
-
Preparation: In a chemical fume hood, place the aqueous solution of this compound into a large, appropriate glass beaker with a magnetic stir bar.
-
Dilution: Dilute the solution with water to reduce its concentration.
-
Precipitation: While stirring the solution, slowly add a dilute solution of sodium hydroxide (NaOH). This will precipitate iron(III) hydroxide (Fe(OH)₃), a rust-colored solid.
-
Caution: This reaction will also release ammonia (B1221849) gas (NH₃), which is toxic and has a strong odor. This is why the procedure must be performed in a well-ventilated fume hood.[9]
-
-
Monitoring: Monitor the pH of the solution. Continue adding NaOH until the precipitation is complete and the solution is neutral or slightly basic.
-
Separation: Allow the precipitate to settle. Separate the solid iron(III) hydroxide from the liquid via decantation or filtration. Note that the resulting precipitate may be a gel, which can be very slow to filter.[9]
-
Disposal of Precipitate: The collected iron(III) hydroxide solid should be placed in a labeled container and disposed of as solid chemical waste through a licensed disposal service.
-
Disposal of Liquid: The remaining liquid (supernatant) will contain ammonium citrate and residual salts. Its disposal method must be determined in consultation with your EHS office, as it may still be subject to local sewer regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. uwwapps.uww.edu [uwwapps.uww.edu]
- 2. tmmedia.in [tmmedia.in]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. media.laballey.com [media.laballey.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Sciencemadness Discussion Board - Ferric Ammonium Citrate Disposal - Powered by XMB 1.9.11 [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
